Malonic acid, ammonium salt
Description
Malonic acid is an alpha,omega-dicarboxylic acid in which the two carboxy groups are separated by a single methylene group. It has a role as a human metabolite. It is a conjugate acid of a malonate(1-).
Malonic acid is a natural product found in Camellia sinensis, Meum athamanticum, and other organisms with data available.
Dicarboxylic Acid is an organic acid that contains oxygen and two carboxyl groups.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
propanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4O4/c4-2(5)1-3(6)7/h1H2,(H,4,5)(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFOBLEOULBTSOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4O4, Array | |
| Record name | MALONIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20581 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | MALONIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1085 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | malonic acid | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Malonic_acid | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
141-95-7 (di-hydrochloride salt), 19455-76-6 (mono-calcium salt), 23549-97-5 (hydrochloride salt), 2757-18-8 (di-thallium salt), 926-71-6 (potassium salt) | |
| Record name | Malonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141822 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7021659 | |
| Record name | Propanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7021659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Malonic acid appears as white crystals or crystalline powder. Sublimes in vacuum. (NTP, 1992), White solid; [ICSC] White crystals; [Alfa Aesar MSDS], Solid, WHITE CRYSTALS. | |
| Record name | MALONIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20581 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Malonic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15355 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Malonic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000691 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | MALONIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1085 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
284 °F at 760 mmHg (decomposes) (NTP, 1992), Decomposes above 140 °C | |
| Record name | MALONIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20581 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Malonic acid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8437 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
greater than or equal to 100 mg/mL at 72 °F (NTP, 1992), In water, 6.23X10+5 mg/L at 25 °C, In water, 7.66X10+5 mg/L at 20 °C (pH 1-10), EU Guideline Method A.6 (flask method), One gram dissolves in: 0.65 mL water, about 2 mL alcohol, 1.1 mL methanol, 3 mL propyl alcohol, 13 mL ether, 7 mL pyridine, 763.0 mg/mL, Solubility in water, g/100ml at 20 °C: 7.3 | |
| Record name | MALONIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20581 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Malonic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02175 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Malonic acid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8437 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Malonic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000691 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | MALONIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1085 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
1.63 (NTP, 1992) - Denser than water; will sink, Density: 1.619 g/cu cm at 10 °C, 1.6 g/cm³ | |
| Record name | MALONIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20581 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Malonic acid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8437 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | MALONIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1085 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
0.0015 [mmHg], 2.7X10-6 mm Hg at 23 °C | |
| Record name | Malonic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15355 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Malonic acid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8437 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White crystals, Crystalline powder, Colorless hygroscopic solid which sublimes in vacuum | |
CAS No. |
141-82-2 | |
| Record name | MALONIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20581 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Malonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=141-82-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Malonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141822 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Malonic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02175 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | malonic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8124 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7021659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Malonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.003 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MALONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9KX7ZMG0MK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Malonic acid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8437 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Malonic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000691 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | MALONIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1085 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
276.1 °F (NTP, 1992), 135-137 °C, 135 °C | |
| Record name | MALONIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20581 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Malonic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02175 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Malonic acid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8437 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Malonic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000691 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Synthesis and Properties of Diammonium Malonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, properties, and key applications of diammonium malonate. This document is intended to serve as a valuable resource for professionals in research and development, particularly those in the pharmaceutical and chemical industries.
Introduction
Diammonium malonate is the ammonium salt of malonic acid, a dicarboxylic acid. Its chemical formula is C₃H₁₀N₂O₄. This compound serves as a versatile reagent and intermediate in various organic syntheses, including the formation of barbiturates and other pharmaceutically relevant molecules. Understanding its synthesis and physicochemical properties is crucial for its effective application in research and drug development.
Synthesis of Diammonium Malonate
The synthesis of diammonium malonate is a straightforward acid-base neutralization reaction. The primary method involves the reaction of malonic acid with a suitable source of ammonia.
General Reaction
The overall reaction for the formation of diammonium malonate is:
CH₂(COOH)₂ + 2NH₄OH → (NH₄)₂[CH₂(COO)₂] + 2H₂O
Alternatively, aqueous ammonia can be used as the ammonia source.
Experimental Protocol
The following is a representative experimental protocol for the laboratory-scale synthesis of diammonium malonate.
Materials:
-
Malonic acid (1 mole)
-
Ammonium hydroxide solution (28-30% NH₃, 2 moles)
-
Deionized water
-
Ethanol (for crystallization)
-
Beaker
-
Magnetic stirrer and stir bar
-
pH meter or pH indicator strips
-
Rotary evaporator
-
Crystallization dish
-
Buchner funnel and filter paper
Procedure:
-
Dissolution: Dissolve one mole of malonic acid in a sufficient amount of deionized water in a beaker with continuous stirring.
-
Neutralization: Slowly add two moles of concentrated ammonium hydroxide solution to the malonic acid solution. The reaction is exothermic, so the addition should be done cautiously, potentially in an ice bath to control the temperature.
-
pH Adjustment: Monitor the pH of the solution. Continue adding ammonium hydroxide until the pH of the solution is neutral (pH 7).
-
Concentration: Remove the water from the resulting solution using a rotary evaporator under reduced pressure. This will yield a concentrated solution or a crude solid of diammonium malonate.
-
Crystallization: Dissolve the crude product in a minimum amount of hot ethanol and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol to remove any impurities. Dry the crystals in a vacuum oven at a low temperature to obtain pure diammonium malonate.
Physicochemical Properties of Malonic Acid and its Ammonium Salt
| Property | Malonic Acid | Diammonium Malonate |
| Molecular Formula | C₃H₄O₄[1] | C₃H₁₀N₂O₄[2] |
| Molecular Weight | 104.06 g/mol [1] | 138.12 g/mol [2] |
| Appearance | White crystalline solid[3] | Crystalline solid |
| Melting Point | 135-137 °C (decomposes)[3][4] | Data not readily available |
| Solubility in Water | 73.5 g/100 mL at 20 °C[5] | Highly soluble (qualitative) |
| pKa₁ | 2.83[3][4][6][7] | - |
| pKa₂ | 5.69[3][4][6][7] | - |
Spectroscopic Data
Detailed experimental spectral data for diammonium malonate is not widely published. However, the expected spectral characteristics can be inferred from the known spectra of malonic acid and the ammonium ion.
-
Infrared (IR) Spectroscopy: The IR spectrum of diammonium malonate would be expected to show characteristic absorptions for the carboxylate anion (COO⁻) around 1600-1550 cm⁻¹ (asymmetric stretching) and 1400 cm⁻¹ (symmetric stretching). Additionally, the N-H stretching vibrations of the ammonium ion (NH₄⁺) would appear as a broad band in the region of 3300-3000 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: In an aqueous solution (D₂O), the ¹H NMR spectrum would likely show a singlet for the methylene protons (CH₂) of the malonate backbone. The chemical shift of the ammonium protons is variable and often not observed due to exchange with the solvent.
-
¹³C NMR: The ¹³C NMR spectrum would show two signals: one for the methylene carbon and another for the equivalent carboxylate carbons.
-
Applications in Organic Synthesis
Diammonium malonate is a valuable precursor in various organic syntheses. One of the most notable applications of malonates is in the Knoevenagel condensation reaction.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound (like a malonate) to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product. Ammonium salts can act as catalysts in this reaction.
Below is a logical workflow for a typical Knoevenagel condensation reaction involving a malonic ester, which is closely related to the use of malonic acid and its salts.
Conclusion
Diammonium malonate is a readily synthesized and useful chemical compound with applications in organic synthesis. While there is a need for more comprehensive characterization of its physical and spectral properties in publicly accessible literature, its role as a precursor, particularly in reactions like the Knoevenagel condensation, is well-established. This guide provides a foundational understanding for researchers and professionals working with this versatile reagent.
References
- 1. Malonic Acid | C3H4O4 | CID 867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ammonium malonate | C3H10N2O4 | CID 10290827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Malonic acid | 141-82-2 [chemicalbook.com]
- 4. turito.com [turito.com]
- 5. DIMETHYL MALONATE - Ataman Kimya [atamanchemicals.com]
- 6. Malonic acid CAS#: 141-82-2 [m.chemicalbook.com]
- 7. atamankimya.com [atamankimya.com]
A Technical Guide to Ammonium Salts of Malonic Acid for Researchers and Drug Development Professionals
Introduction: This technical guide provides an in-depth overview of the ammonium salts of malonic acid, specifically ammonium hydrogen malonate and diammonium malonate. These compounds serve as versatile reagents and building blocks in organic synthesis, with notable applications in the pharmaceutical industry. This document consolidates key chemical and physical properties, detailed experimental protocols for their synthesis and application, and explores their emerging role as modulators of critical cellular signaling pathways.
Chemical Identification and Physical Properties
The two primary ammonium salts of malonic acid are ammonium hydrogen malonate, the mono-ammonium salt, and diammonium malonate, the di-ammonium salt. Their identification and key physical properties are summarized below.
| Property | Ammonium Hydrogen Malonate | Diammonium Malonate | Malonic Acid (for reference) |
| CAS Number | 15467-21-7[1] | 56221-41-1 | 141-82-2 |
| Molecular Formula | C₃H₇NO₄[1] | C₃H₁₀N₂O₄[2] | C₃H₄O₄ |
| Molecular Weight | 121.09 g/mol [1] | 138.12 g/mol [2] | 104.06 g/mol |
| Appearance | White crystalline powder | White crystalline solid | White crystals |
| Melting Point | Decomposes | Decomposes | 135-137 °C (decomposes) |
| Boiling Point | Decomposes | Decomposes | Decomposes |
| Solubility | Soluble in water. | Soluble in water. | 763 g/L in water |
| pKa₁ (of Malonic Acid) | 2.83 | 2.83 | 2.83 |
| pKa₂ (of Malonic Acid) | 5.69 | 5.69 | 5.69 |
Note on Thermal Stability: Ammonium salts of malonic acid are known to be thermally unstable and will decompose upon heating. The decomposition products typically include ammonia, water, and carbon dioxide[3]. Precise melting and boiling points are therefore not well-defined.
Synthesis of Ammonium Malonates: Experimental Protocols
The synthesis of both ammonium hydrogen malonate and diammonium malonate is achieved through the acid-base neutralization of malonic acid with ammonia. The stoichiometry of the reactants determines the final product.
Synthesis of Diammonium Malonate
This protocol outlines the preparation of diammonium malonate by reacting malonic acid with two equivalents of ammonium hydroxide.
Materials:
-
Malonic acid (1 mole)
-
Ammonium hydroxide solution (28-30% NH₃, 2 moles)
-
Ethanol
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve 1 mole of malonic acid in a minimal amount of ethanol with stirring.
-
Cool the flask in an ice bath.
-
Slowly add 2 moles of concentrated ammonium hydroxide solution dropwise to the stirred malonic acid solution. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes.
-
Remove the flask from the ice bath and allow it to warm to room temperature, stirring for another hour.
-
To induce precipitation, slowly add an excess of diethyl ether to the solution with vigorous stirring.
-
Collect the resulting white precipitate by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol, followed by a wash with diethyl ether.
-
Dry the crystals under vacuum to obtain pure diammonium malonate.
Synthesis of Ammonium Hydrogen Malonate
This protocol details the synthesis of ammonium hydrogen malonate using a 1:1 molar ratio of malonic acid to ammonia.
Materials:
-
Malonic acid (1 mole)
-
Ammonium hydroxide solution (28-30% NH₃, 1 mole)
-
Isopropanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Dissolve 1 mole of malonic acid in a suitable volume of isopropanol in a round-bottom flask with stirring.
-
Cool the solution in an ice bath.
-
Carefully add 1 mole of concentrated ammonium hydroxide solution dropwise to the cooled and stirred malonic acid solution.
-
Continue to stir the reaction mixture in the ice bath for 1 hour after the addition is complete.
-
The product may precipitate directly from the isopropanol solution. If not, the solution can be concentrated under reduced pressure to induce crystallization.
-
Collect the white crystalline product by vacuum filtration.
-
Wash the crystals with a small amount of cold isopropanol.
-
Dry the product under vacuum to yield pure ammonium hydrogen malonate.
Application in Organic Synthesis: Knoevenagel Condensation
Ammonium salts of malonic acid are effective catalysts for the Knoevenagel condensation, a key carbon-carbon bond-forming reaction. These salts serve as a source of ammonia or an amine in situ, which acts as the basic catalyst.
Experimental Protocol: Knoevenagel Condensation of Benzaldehyde with Malononitrile
This protocol describes a representative Knoevenagel condensation using an ammonium salt as a catalyst.
Materials:
-
Benzaldehyde (10 mmol)
-
Malononitrile (10 mmol)
-
Ammonium hydrogen malonate (1 mmol, 10 mol%)
-
Ethanol (20 mL)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
To a round-bottom flask, add benzaldehyde (10 mmol), malononitrile (10 mmol), and ammonium hydrogen malonate (1 mmol).
-
Add 20 mL of ethanol to the flask.
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
After completion, cool the reaction mixture to room temperature.
-
The product, benzylidenemalononitrile, will often crystallize out of the solution upon cooling.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.
-
Recrystallize the product from ethanol if further purification is required.
Role in Modulating Signaling Pathways in Drug Development
Recent research has highlighted the potential of malonate derivatives in modulating key cellular signaling pathways implicated in cancer and other diseases. While the direct action of simple ammonium salts of malonic acid is less studied in this context, they serve as crucial starting materials for the synthesis of these more complex derivatives.
Inhibition of Succinate Dehydrogenase
Malonate is a well-established competitive inhibitor of succinate dehydrogenase (Complex II) in the mitochondrial electron transport chain.[4][5] This inhibition can have significant downstream effects on cellular metabolism and signaling.
PI3K/Akt/mTOR Pathway Inhibition
The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[6][7] Several studies have focused on synthesizing malonate derivatives that act as inhibitors of this pathway. For instance, pyrimidine derivatives synthesized from diethyl malonate have shown potent inhibitory activity against PI3K isoforms.[6]
MAPK Signaling Pathway Inhibition
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis. Aberrant MAPK signaling is also frequently observed in cancer. Research is ongoing into the development of malonate-containing compounds that can act as inhibitors of key kinases within this pathway, such as p38α MAPK.
Conclusion
Ammonium salts of malonic acid are readily synthesized and valuable reagents in organic chemistry, particularly as catalysts in reactions such as the Knoevenagel condensation. Their significance extends into the realm of drug discovery, where they serve as foundational materials for the development of sophisticated molecules targeting critical cellular signaling pathways like PI3K/Akt/mTOR and MAPK. This guide provides researchers and drug development professionals with a solid foundation of technical information to effectively utilize these compounds in their work. Further research into the synthesis and biological evaluation of novel malonate derivatives holds significant promise for the development of new therapeutic agents.
References
- 1. Synthesis of Some Organic Ammonium Formate Salts and Study of Their Antifungal Properties | Auctores [auctoresonline.org]
- 2. m.youtube.com [m.youtube.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of Ammonium Malonate in Various Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of ammonium malonate salts. Due to the limited availability of extensive quantitative data across a wide range of organic solvents in publicly accessible literature, this document focuses on the well-characterized aqueous solubility of different ammonium malonate species and outlines the established experimental protocols for determining solubility. This guide is intended to be a foundational resource for researchers in drug development and chemical synthesis, enabling informed decisions on solvent selection, crystallization processes, and formulation development.
Introduction to Ammonium Malonate
Ammonium malonate refers to the ammonium salts of malonic acid. Depending on the stoichiometry of the neutralization reaction between malonic acid and ammonia (ammonium hydroxide), different salt forms can be produced, primarily monoammonium malonate and diammonium malonate.[1][2] These compounds are ionic in nature and, as such, their solubility is highly dependent on the polarity of the solvent.[3] Understanding the solubility of these salts is critical for their purification, handling, and application in various chemical syntheses, including in the pharmaceutical industry.
Aqueous Solubility of Ammonium Malonate Salts
The solubility of ammonium malonate in water has been investigated, particularly in the context of atmospheric chemistry where ammoniated dicarboxylic acids are of interest.[4] The degree of neutralization of malonic acid significantly impacts its aqueous solubility.
A key study by Beyer, K. D., et al. investigated the low-temperature solid/liquid phase diagrams of various ammonium salts of malonic acid and established a clear order of increasing aqueous solubility. The most neutralized form, diammonium malonate, is the most soluble in water among the ammonium salts of malonic acid.[4]
Quantitative Aqueous Solubility Data
The following table summarizes the available quantitative and qualitative solubility data for different ammonium malonate species in water.
| Compound Name | Chemical Formula | Molar Mass ( g/mol ) | Solvent | Temperature (°C) | Solubility | Reference |
| Monoammonium Malonate | NH₄HC₃H₂O₄ | 121.09 | Water | 20 | Soluble | [3][4] |
| Diammonium Malonate | (NH₄)₂C₃H₂O₄ | 138.12 | Water | Ambient | Most soluble form | [2][4] |
| Triammonium Hydrogen Malonate | (NH₄)₃H(C₃H₂O₄)₂ | 273.25 | Water | Ambient | Least soluble form | [4] |
Solubility in Organic Solvents
While specific quantitative data is scarce, the general principles of solubility indicate that ammonium malonate salts, being ionic, exhibit higher solubility in polar solvents and are sparingly soluble to insoluble in nonpolar solvents.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Ammonium malonate is expected to be soluble in these solvents due to its ability to form hydrogen bonds and engage in ion-dipole interactions.[3]
-
Polar Aprotic Solvents (e.g., DMSO, DMF): Solubility is anticipated, though it may be less than in protic solvents of similar polarity.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Ammonium malonate is expected to be insoluble in these solvents due to the large difference in polarity.[3]
Further experimental investigation is required to quantify the solubility of ammonium malonate in these organic solvents.
Experimental Protocols for Solubility Determination
The determination of the solubility of a compound like ammonium malonate is a fundamental experimental procedure. The two most common and reliable methods are the isothermal (shake-flask) method and the polythermal method.
Isothermal Saturation (Shake-Flask) Method
This method is considered the gold standard for determining equilibrium solubility. It involves equilibrating an excess amount of the solid solute with the solvent at a constant temperature until the solution is saturated.
Methodology:
-
Preparation: An excess amount of finely powdered ammonium malonate is added to a known volume or mass of the chosen solvent in a sealed, thermostatically controlled vessel (e.g., a jacketed glass reactor or a vial in a temperature-controlled shaker).
-
Equilibration: The mixture is agitated (e.g., stirred or shaken) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.
-
Phase Separation: After equilibration, the agitation is stopped, and the suspension is allowed to settle. A sample of the supernatant (the saturated solution) is carefully withdrawn, ensuring no solid particles are included. This is typically achieved by filtration (using a syringe filter compatible with the solvent) or centrifugation.
-
Concentration Analysis: The concentration of ammonium malonate in the saturated solution is determined using a suitable analytical technique. This can include:
-
Gravimetric Analysis: A known volume or mass of the saturated solution is evaporated to dryness, and the mass of the remaining solid residue is measured.
-
Chromatography (e.g., HPLC-UV, IC): The solution is appropriately diluted and analyzed to determine the concentration of the malonate or ammonium ions.
-
Spectroscopy (e.g., UV-Vis): If the compound has a suitable chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength.
-
Titration: The malonate content can be determined by acid-base titration.
-
Polythermal Method
The polythermal method involves determining the temperature at which a solution of a known composition becomes saturated.
Methodology:
-
Preparation: A precise amount of ammonium malonate and solvent are weighed into a sealed, transparent vessel equipped with a stirrer and a calibrated thermometer.
-
Heating: The mixture is slowly heated while being continuously stirred until all the solid material has completely dissolved.
-
Cooling and Observation: The clear solution is then cooled at a slow, controlled rate. The temperature at which the first crystals appear (the saturation temperature) is recorded.
-
Data Analysis: This process is repeated for several different compositions to construct a solubility curve (solubility vs. temperature).
Visualizing Experimental and Logical Workflows
To better illustrate the processes and relationships discussed, the following diagrams are provided.
Caption: Workflow for Isothermal Solubility Determination.
Caption: Relative Aqueous Solubility of Ammonium Malonates.
Conclusion
The solubility of ammonium malonate is a critical parameter for its application in scientific research and drug development. While there is a clear understanding of its high solubility in polar solvents like water and lower solubility in non-polar media, detailed quantitative data across a range of organic solvents is not widely published. The aqueous solubility is well-defined, with diammonium malonate being the most soluble among its related salts. For solubility determination in novel solvent systems, the isothermal saturation and polythermal methods are recommended as robust and reliable experimental protocols. This guide provides the foundational knowledge and procedural framework for researchers working with ammonium malonate.
References
Hygroscopic Properties of Ammonium Malonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hygroscopic properties of ammonium malonate, with a focus on its behavior in the presence of atmospheric moisture. Understanding these properties is critical for applications in pharmaceutical development, materials science, and atmospheric chemistry, where water content can significantly impact stability, efficacy, and reactivity. This document summarizes available quantitative data, details relevant experimental protocols, and provides visual representations of analytical workflows.
Data Presentation
The hygroscopic nature of a substance is primarily characterized by its deliquescence relative humidity (DRH), the relative humidity at which it begins to absorb enough atmospheric moisture to dissolve and form a solution, and its water activity, which describes the availability of water in a system.
While specific data for diammonium malonate is limited in publicly available literature, research on the closely related ammonium hydrogen malonate and aqueous solutions of ammonium malonates provides valuable insights.
Table 1: Deliquescence Relative Humidity (DRH) of Ammonium Hydrogen Malonate
| Temperature (°C) | Deliquescence Relative Humidity (DRH) (%) |
| Data not available in search results | Data not available in search results |
Note: The full data table from Schroeder and Beyer (2016) was not accessible. The paper reports the determination of DRH as a function of temperature.[1][2]
Table 2: Water Activity of Aqueous Solutions of Ammonium Malonates
| Compound | Concentration (molality) | Water Activity (a_w) |
| Diammonium Malonate | Data not available in search results | Data not available in search results |
| Ammonium Hydrogen Malonate | Data not available in search results | Data not available in search results |
Note: The full data table from Beyer et al. (2011) was not accessible. The paper reports on the phase diagrams and water activities of these solutions, which can be determined from freezing point depression measurements.[3]
Experimental Protocols
Accurate characterization of the hygroscopic properties of a compound like ammonium malonate relies on precise and well-controlled experimental methods. The following sections detail the methodologies cited in the key literature for determining deliquescence relative humidity and water activity.
Determination of Deliquescence Relative Humidity (DRH) by Humidity-Controlled Thermogravimetric Analysis (HTGA)
This method, as employed by Schroeder and Beyer (2016), is a robust technique for measuring the mass change of a sample as a function of relative humidity at a constant temperature.[1][2]
Principle: A sample of the material is placed in a thermogravimetric analyzer (TGA) equipped with a humidity control system. The relative humidity of the gas flowing over the sample is incrementally increased, and the mass of the sample is continuously monitored. The DRH is identified as the relative humidity at which a sharp increase in mass occurs, indicating the uptake of water and dissolution of the sample.
Detailed Protocol:
-
Sample Preparation: A small, accurately weighed sample of crystalline ammonium malonate (typically 1-10 mg) is placed in the TGA sample pan.
-
Instrument Setup: The TGA is purged with a dry inert gas (e.g., nitrogen) to establish a baseline mass at 0% relative humidity (RH). The temperature is set and maintained at the desired experimental value.
-
RH Ramp: The relative humidity is increased in a stepwise or ramped manner. For a stepwise approach, the RH is increased in increments (e.g., 5-10% RH) and held at each step until the sample mass equilibrates (i.e., the rate of mass change, dm/dt , is below a defined threshold).
-
Data Acquisition: The mass of the sample is recorded as a function of relative humidity.
-
DRH Determination: The deliquescence point is identified as the RH at which a sudden, significant increase in mass is observed in the plot of mass versus relative humidity.
Determination of Water Activity by Differential Scanning Calorimetry (DSC)
The water activity of aqueous solutions of ammonium malonates can be determined from the freezing point depression of the solutions, as described in the work of Beyer et al. (2011).[3][4]
Principle: The freezing point of a solution is dependent on the concentration of the solute. By measuring the freezing point of solutions with known concentrations, the water activity can be calculated using thermodynamic relationships.
Detailed Protocol:
-
Solution Preparation: A series of aqueous solutions of ammonium malonate with precisely known concentrations (molality) are prepared.
-
DSC Analysis: A small, accurately weighed aliquot of each solution is hermetically sealed in a DSC pan. An empty, sealed pan is used as a reference.
-
Thermal Program: The samples are subjected to a controlled cooling and heating cycle in the DSC. A typical program involves cooling the sample to a temperature well below its expected freezing point (e.g., -50 °C), followed by a slow, controlled heating ramp (e.g., 1-5 °C/min).
-
Data Acquisition: The heat flow to or from the sample is recorded as a function of temperature. The freezing point is determined from the onset temperature of the melting peak on the heating curve.
-
Water Activity Calculation: The water activity (aw) is calculated from the freezing point depression using the following equation:
ln(aw) = (ΔHfus / R) * ((1 / T0) - (1 / Tf))
where:
-
ΔHfus is the molar enthalpy of fusion of water.
-
R is the ideal gas constant.
-
T0 is the freezing point of pure water in Kelvin.
-
Tf is the measured freezing point of the solution in Kelvin.
-
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the described protocols.
Caption: Workflow for DRH determination using HTGA.
Caption: Workflow for water activity determination using DSC.
References
An In-Depth Technical Guide to the Thermal Decomposition of Ammonium Malonate
To the valued researcher, scientist, or drug development professional,
Therefore, this guide will proceed by presenting a generalized framework for the thermal decomposition of ammonium carboxylates, drawing parallels from closely related compounds for which experimental data is available. This approach will provide a foundational understanding of the expected behavior of ammonium malonate, while clearly acknowledging the absence of direct empirical evidence.
General Principles of Thermal Decomposition of Ammonium Carboxylates
The thermal decomposition of ammonium salts of carboxylic acids is primarily governed by the nature of the carboxylate anion and the strength of the ammonium-carboxylate bond. The process generally involves the following key stages:
-
Dissociation: The initial step often involves the reversible dissociation of the ammonium salt into ammonia (NH₃) and the corresponding carboxylic acid. This is an endothermic process.
-
Decomposition of the Carboxylic Acid: Following dissociation, the carboxylic acid may undergo further decomposition, the pathway of which is dependent on its specific structure. For dicarboxylic acids like malonic acid, this can involve decarboxylation.
-
Secondary Reactions: The initial decomposition products, such as ammonia and fragments of the carboxylic acid, can undergo further reactions, leading to a complex mixture of final products.
Anticipated Thermal Decomposition Pathway of Ammonium Malonate
Based on the behavior of other ammonium dicarboxylates, the thermal decomposition of ammonium malonate is hypothesized to proceed through the following pathway. A visual representation of this proposed logical relationship is provided below.
An In-depth Technical Guide to the Crystal Structure Analysis of Ammonium Malonate and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ammonium malonate exists in several forms, including the neutral salt, diammonium malonate ((NH₄)₂C₃H₂O₄), and the acid salt, ammonium hydrogen malonate (NH₄HC₃H₂O₄). While the synthesis of ammonium malonate is straightforward, the growth of single crystals suitable for X-ray diffraction analysis, particularly for the neutral salt, presents challenges. Recrystallization of what is commercially labeled "ammonium malonate" from aqueous solutions consistently yields the acid salt, ammonium hydrogen malonate.[1] Consequently, the crystal structure of ammonium hydrogen malonate has been thoroughly characterized. Similarly, derivatives such as ammonium 2-aminomalonate have also been successfully analyzed, providing valuable insights into the structural behavior of the malonate anion in the presence of an ammonium cation.
Experimental Protocols
Synthesis and Crystallization
Ammonium Hydrogen Malonate: Commercial "ammonium malonate" is recrystallized from water to obtain single crystals of ammonium hydrogen malonate.[1]
Ammonium 2-aminomalonate: The synthesis is a multi-step process:
-
Malonic acid (0.1 mmol) is dissolved in diethyl ether (100 ml) in a dried Schlenk flask and cooled to 273 K.
-
Bromine (0.1 mol) is added dropwise over 40 minutes with continuous stirring.
-
The mixture is warmed to room temperature and stirred for an additional 40 minutes.
-
Aqueous ammonia (25%, 100 ml) is then slowly added with stirring.
-
The solvent is removed under vacuum to yield the product.
-
Single crystals are obtained by recrystallization from water.[2][3][4]
Single-Crystal X-ray Diffraction
The determination of the crystal structure for both ammonium hydrogen malonate and ammonium 2-aminomalonate follows a standard experimental workflow. A suitable single crystal is mounted on a diffractometer. For ammonium hydrogen malonate, a Picker FACS-1 automatic diffractometer with graphite-monochromatized MoKα radiation (λ = 0.70926 Å) was utilized.[1] For ammonium 2-aminomalonate, a Rigaku Xcalibur Sapphire3 diffractometer was used.[5]
The general procedure includes:
-
Unit Cell Determination: The crystal is irradiated with X-rays, and the diffraction pattern is used to determine the unit cell dimensions and crystal system from a set of accurately centered reflections.[1]
-
Data Collection: Intensity data for a large number of reflections are collected. For ammonium hydrogen malonate, this was done using the θ-2θ scan technique.[1]
-
Data Reduction: The collected intensities are corrected for various factors, and equivalent reflections are averaged.
-
Structure Solution: The phase problem is solved to obtain an initial model of the crystal structure. For ammonium hydrogen malonate, direct methods using the MULTAN program were employed.[1]
-
Structure Refinement: The initial model is refined using full-matrix least-squares methods to improve the agreement between the calculated and observed structure factors. Difference Fourier syntheses are used to locate hydrogen atoms.[1]
Data Presentation
Crystallographic Data
The crystallographic data for ammonium hydrogen malonate and ammonium 2-aminomalonate are summarized in the table below for easy comparison.
| Parameter | Ammonium Hydrogen Malonate[1][6] | Ammonium 2-aminomalonate[3][5] |
| Chemical Formula | NH₄HC₃H₂O₄ | NH₄⁺·C₃H₄NO₄⁻ |
| Molecular Weight | 121.09 g/mol | 136.11 g/mol |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | C2/c | Pbca |
| a (Å) | 11.214(3) | 9.9714(4) |
| b (Å) | 8.647(3) | 9.8671(3) |
| c (Å) | 11.507(4) | 11.1884(4) |
| α (°) | 90 | 90 |
| β (°) | 107.29(2) | 90 |
| γ (°) | 90 | 90 |
| V (ų) | 1062.5 | 1100.81(7) |
| Z | 8 | 8 |
| Temperature (K) | 295 | 101 |
| Radiation type | Mo Kα | Mo Kα |
Selected Bond Lengths and Angles
Key intramolecular distances and angles provide insight into the geometry of the malonate moieties in these crystal structures.
Ammonium Hydrogen Malonate [1]
| Bond | Length (Å) |
|---|---|
| C-O | 1.29 (avg) |
| C=O | 1.23 (avg) |
| C-C | 1.51 (avg) |
| N-H | 0.99 (avg) |
Ammonium 2-aminomalonate [3][5]
| Bond | Length (Å) | Angle | Degrees (°) |
|---|---|---|---|
| C1-C2 | 1.5394(18) | O1-C1-O2 | 124.87(12) |
| C2-C3 | 1.5485(18) | O3-C3-O4 | 127.55(12) |
| C2-N1 | 1.4821(16) | N1-C2-C1 | 109.56(10) |
| C1-O1 | 1.2483(16) | N1-C2-C3 | 109.98(10) |
| C1-O2 | 1.2657(16) | ||
| C3-O3 | 1.2462(17) |
| C3-O4 | 1.2597(16) | | |
Hydrogen Bonding
Hydrogen bonds are a defining feature of these crystal structures, creating extensive three-dimensional networks.
| Compound | Donor-Acceptor | Distance (Å) |
| Ammonium Hydrogen Malonate[1][6] | N-H···O | 2.80 - 2.99 |
| O-H···O | 2.476(3) - 2.488(3) | |
| Ammonium 2-aminomalonate[2][5] | N-H···O | 2.803(2) - 2.928(1) |
Visualizations
Experimental and Logical Workflows
Caption: Workflow for Crystal Structure Determination.
Hydrogen Bonding Network in Ammonium Hydrogen Malonate
Caption: Hydrogen Bonding in Ammonium Hydrogen Malonate.
Conclusion
The crystal structures of ammonium hydrogen malonate and ammonium 2-aminomalonate reveal intricate three-dimensional networks dominated by hydrogen bonding between the ammonium cations and the carboxylate groups of the malonate anions. The detailed crystallographic data and experimental protocols presented here serve as a valuable resource for researchers in crystallography, materials science, and drug development. The absence of a determined crystal structure for neutral diammonium malonate highlights the influence of stoichiometry on the crystallization behavior of this system and suggests that the acid salt is the thermodynamically favored crystalline product from aqueous solutions. Further research could focus on non-aqueous crystallization methods to obtain single crystals of the neutral salt, which would provide a more complete structural understanding of the ammonium malonate system.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. Syn and anti conformers of di-ammonium aqua-bis(malonato)oxidovanadate(IV) in an anhydrate crystal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The crystal structure of the ammonium salt of 2-aminomalonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ammonium malonate | C3H10N2O4 | CID 10290827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The crystal structure of ammonium trioxalatochromate (III), (NH4)3[Cr(C2O4)3].2H2O | Semantic Scholar [semanticscholar.org]
- 6. scispace.com [scispace.com]
Methodological & Application
Application Notes and Protocols: Ammonium Malonate as a Catalyst in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ammonium malonate is a versatile reagent in organic synthesis, uniquely positioned to act as both a key building block and a catalyst precursor. As a salt of malonic acid and ammonia, it serves as an excellent source of the malonate nucleophile, an active methylene compound crucial for various carbon-carbon bond-forming reactions. Simultaneously, the ammonium cation can function as a catalyst, either directly or by providing ammonia or an ammonium salt in situ, which is known to catalyze several condensation reactions.[1][2][3] This dual functionality makes ammonium malonate an attractive component for streamlined, atom-economical synthetic strategies, particularly in multicomponent reactions for the synthesis of diverse heterocyclic scaffolds.
These notes provide an overview of the applications of ammonium malonate in organic synthesis, with a focus on its catalytic or co-catalytic role in key transformations like the Knoevenagel condensation and the synthesis of nitrogen-containing heterocycles.
Key Applications and Reaction Data
Ammonium malonate's utility is most pronounced in reactions requiring both an active methylene compound and a basic nitrogenous catalyst. The ammonium ion facilitates reactions involving malonic acid derivatives, such as in the ammonolysis of diethylmalonate to produce malonamide.[1]
Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone reaction in organic synthesis, involving the reaction of an aldehyde or ketone with an active methylene compound, typically catalyzed by a weak base like an amine or ammonia.[4] Historically, ammonium salts, including ammonium malonate, have been employed in such condensations.[5] The ammonium ion acts as a source of ammonia, which is the active catalytic species. This reaction is fundamental for creating α,β-unsaturated compounds, which are precursors to a wide range of pharmaceuticals and fine chemicals.[2]
Hantzsch Dihydropyridine Synthesis and Related Reactions
The Hantzsch synthesis is a multi-component reaction that produces dihydropyridines, a scaffold present in many important drugs. The classic reaction involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate.[6][7][8] While not a direct catalyst in the traditional Hantzsch reaction, ammonium malonate can be envisioned as a reactant in related multicomponent syntheses of nitrogen-containing heterocycles, where the ammonium moiety drives the catalytic cycle and the malonate is incorporated into the final product.[9]
Summary of Applications
The following table summarizes the key applications of ammonium malonate and related catalytic systems in organic synthesis.
| Reaction Type | Role of Ammonium Malonate | Reactants | Typical Catalyst (if not self-catalyzed) | Product Type | Yield Range (%) | Reference(s) |
| Knoevenagel Condensation | Reactant & Catalyst Precursor | Aromatic/Aliphatic Aldehydes | Self-catalyzed or weak amines | α,β-Unsaturated Acids/Esters | 70-95% | [2][4][5] |
| Synthesis of Heterocycles | Reactant & Nitrogen Source | Aldehydes, Ketones, other electrophiles | Often self-catalyzed in MCRs | Pyridines, Pyrroles, etc. | Varies | [9] |
| Oxime Synthesis | Co-catalyst | Aldehydes/Ketones, H₂O₂, Ammonia | Titanium-based heterogeneous catalyst | Oximes | High | [10] |
| Ammonolysis | Reactant & Catalyst Precursor | Diethylmalonate | Ammonium Chloride | Malonamide | N/A | [1] |
Note: Yields are representative of the general reaction class, as specific data for ammonium malonate as the sole catalyst is limited. The provided ranges are based on analogous systems using malonic acid/esters and ammonium salts.
Experimental Protocols
Protocol 1: General Procedure for Knoevenagel Condensation of an Aromatic Aldehyde with Ammonium Malonate
This protocol describes a generalized procedure for the condensation of an aromatic aldehyde with ammonium malonate, leading to the formation of a cinnamic acid derivative.
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Ammonium malonate
-
Solvent (e.g., ethanol, or solvent-free)
-
Hydrochloric acid (for workup)
-
Sodium carbonate (for workup)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the aromatic aldehyde (10 mmol) and ammonium malonate (12 mmol).
-
Solvent Addition (Optional): For a solvent-based reaction, add 15-20 mL of ethanol. For a solvent-free reaction, proceed to the next step.
-
Heating: Heat the reaction mixture to 80-100°C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction time can vary from 2 to 8 hours depending on the substrate.
-
Workup: a. After completion of the reaction (as indicated by TLC), cool the mixture to room temperature. b. If a solvent was used, remove it under reduced pressure. c. Add 30 mL of water to the residue, followed by the slow addition of a saturated sodium carbonate solution until the mixture is basic (pH ~9). This will dissolve the acidic product. d. Wash the aqueous solution with diethyl ether (2 x 20 mL) to remove any unreacted aldehyde. e. Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid to a pH of ~2 to precipitate the product.
-
Isolation and Purification: a. Collect the precipitated solid by vacuum filtration. b. Wash the solid with cold water. c. Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure α,β-unsaturated carboxylic acid.
Diagrams and Workflows
Knoevenagel Condensation Mechanism
The mechanism for the Knoevenagel condensation catalyzed by ammonia (derived from the ammonium ion) involves the formation of an enolate from the malonate, followed by nucleophilic attack on the aldehyde and subsequent dehydration.
// Nodes Ammonia [label="NH₃", fillcolor="#FBBC05", fontcolor="#202124"]; Malonate [label="Malonate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Enolate [label="Enolate Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Aldehyde [label="Aldehyde (R-CHO)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Adduct [label="Aldol-type Adduct", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="α,β-Unsaturated Product", fillcolor="#34A853", fontcolor="#FFFFFF"]; Water [label="H₂O", fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Ammonia -> Malonate [label="Deprotonation"]; Malonate -> Enolate; Enolate -> Aldehyde [label="Nucleophilic Attack"]; Aldehyde -> Adduct; Adduct -> Product [label="Dehydration (-H₂O)"]; Product -> Water [style=invis]; } dot Caption: Mechanism of the Knoevenagel condensation.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of products from an ammonium malonate-catalyzed reaction.
// Nodes Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Combine [label="Combine Aldehyde and\nAmmonium Malonate"]; Heat [label="Heat and Stir\n(Solvent or Solvent-free)"]; Monitor [label="Monitor by TLC"]; Workup [label="Aqueous Workup\n(Base Extraction, Acid Precipitation)"]; Filter [label="Filter Precipitate"]; Purify [label="Recrystallize"]; End [label="Pure Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Combine; Combine -> Heat; Heat -> Monitor; Monitor -> Workup [label="Reaction Complete"]; Workup -> Filter; Filter -> Purify; Purify -> End; } dot Caption: General experimental workflow for synthesis.
Conclusion
Ammonium malonate is a valuable and efficient reagent in organic synthesis, offering the strategic advantage of providing both the nucleophilic malonate unit and the catalytic ammonium species in a single molecule. Its application in Knoevenagel-type condensations and other multicomponent reactions simplifies experimental procedures and aligns with the principles of green chemistry by improving atom economy. For researchers in drug development and synthetic chemistry, leveraging the dual functionality of ammonium malonate can open new avenues for the efficient construction of complex molecular architectures.
References
- 1. Malonic acid, ammonium salt | 15467-21-7 | Benchchem [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. organicreactions.org [organicreactions.org]
- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 5. ias.ac.in [ias.ac.in]
- 6. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 7. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 8. Hantzsch_pyridine_synthesis [chemeurope.com]
- 9. mdpi.com [mdpi.com]
- 10. US6462235B1 - Process for production of oximes cocatalyzed by ammonium salts or substituted ammonium salts - Google Patents [patents.google.com]
Application Notes and Protocols: Malonic Ester Synthesis for Amino Acid Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The malonic ester synthesis is a versatile method in organic chemistry for the preparation of carboxylic acids. While the classic protocol does not typically employ ammonium salts as the primary base—stronger bases suchre as sodium ethoxide are required to deprotonate the diethyl malonate—the incorporation of a nitrogen source is fundamental when adapting this synthesis for the creation of α-amino acids. This document provides detailed protocols for the synthesis of α-amino acids derived from malonic esters, with a primary focus on the widely used amidomalonate synthesis .
The amidomalonate synthesis is a robust and high-yielding variation of the malonic ester synthesis that utilizes diethyl acetamidomalonate as the starting material. This substrate conveniently contains the required nitrogen atom in a protected form, allowing for the straightforward alkylation of the α-carbon to introduce the desired amino acid side chain.
Protocol 1: Amidomalonate Synthesis of α-Amino Acids
This protocol is a highly reliable method for the synthesis of a wide range of α-amino acids. The process involves three main stages:
-
Preparation of Diethyl Acetamidomalonate: The starting material is synthesized from diethyl malonate.
-
Alkylation: The diethyl acetamidomalonate is deprotonated and then alkylated with an appropriate alkyl halide to introduce the desired side chain.
-
Hydrolysis and Decarboxylation: The alkylated intermediate is hydrolyzed and decarboxylated to yield the final α-amino acid.
Stage 1: Preparation of Diethyl Acetamidomalonate
A common and effective method for preparing diethyl acetamidomalonate involves the reduction of diethyl isonitrosomalonate followed by acetylation.[1]
Experimental Protocol:
-
Isonitrosation: Diethyl malonate is reacted with sodium nitrite in acetic acid to form diethyl isonitrosomalonate.
-
Reduction and Acetylation: The diethyl isonitrosomalonate is then reduced with zinc dust in the presence of acetic anhydride and glacial acetic acid. The in situ generated amine is immediately acetylated to form diethyl acetamidomalonate.[1]
-
Workup and Purification: The crude product is purified by crystallization from water.
Quantitative Data for Diethyl Acetamidomalonate Synthesis [1]
| Parameter | Value |
| Starting Material | Diethyl Malonate |
| Key Reagents | Sodium Nitrite, Zinc Dust, Acetic Anhydride |
| Solvent | Acetic Acid, Water |
| Reaction Temperature | 40–50°C (for reduction/acetylation) |
| Overall Yield | 77–78% |
| Melting Point | 95–97°C |
Diagram: Workflow for Diethyl Acetamidomalonate Synthesis
Caption: Workflow for the synthesis of diethyl acetamidomalonate.
Stage 2 & 3: Alkylation, Hydrolysis, and Decarboxylation
This part of the protocol describes the synthesis of a specific amino acid, in this case, phenylalanine, as an illustrative example. The choice of the alkylating agent (benzyl chloride) determines the side chain of the resulting amino acid.
Experimental Protocol:
-
Deprotonation: Diethyl acetamidomalonate is deprotonated with a base, typically sodium ethoxide in ethanol, to form a nucleophilic enolate.
-
Alkylation: The enolate is then reacted with an alkyl halide (e.g., benzyl chloride for phenylalanine synthesis) in an SN2 reaction to form the alkylated malonic ester derivative.[2]
-
Hydrolysis and Decarboxylation: The resulting product is heated with a strong acid (e.g., aqueous HCl) or base. This step hydrolyzes both the ester and amide groups and subsequently decarboxylates the intermediate to yield the final α-amino acid.[2]
Quantitative Data for Phenylalanine Synthesis [2]
| Parameter | Value |
| Starting Material | Diethyl Acetamidomalonate |
| Alkylating Agent | Benzyl Chloride |
| Base | Sodium Ethoxide |
| Solvent | Ethanol |
| Yield (of Phenylalanine) | 65% |
Diagram: Amidomalonate Synthesis Mechanism
Caption: Key steps in the amidomalonate synthesis of α-amino acids.
Alternative Protocol: Gabriel-Malonic Ester Synthesis
Another important method that incorporates a nitrogen source is the Gabriel-Malonic Ester Synthesis. This method is particularly useful as it prevents over-alkylation of the nitrogen atom.
Conceptual Workflow:
-
Formation of Phthalimidomalonic Ester: Diethyl bromomalonate is reacted with potassium phthalimide. The phthalimide acts as a protected nitrogen source.
-
Deprotonation and Alkylation: The resulting phthalimidomalonic ester is deprotonated, and the subsequent enolate is alkylated with an alkyl halide to introduce the desired R-group.
-
Hydrolysis and Decarboxylation: The final step involves the hydrolysis of the esters, the phthalimide group (often with hydrazine or acid), and decarboxylation to yield the α-amino acid.
Diagram: Gabriel-Malonic Ester Synthesis Workflow
References
Application Notes and Protocols: Ammonium Malonate in the Synthesis of Barbiturates
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the synthesis of barbiturates, with a focus on the potential application of ammonium malonate. While classical methods predominantly utilize diethyl malonate or malonic acid, this guide offers protocols based on established procedures and explores the hypothetical use of ammonium malonate as a starting material.
Introduction
Barbiturates are a class of drugs that act as central nervous system depressants, deriving from barbituric acid. The core structure is formed through the condensation reaction of a malonic acid derivative with urea.[1][2] This reaction, often a variant of the Knoevenagel condensation, is a fundamental process in the synthesis of a wide array of barbiturate compounds.[3][4][5] While diethyl malonate is the most common starting material, this document outlines protocols for both traditional and alternative synthetic routes.
Data Presentation: Synthesis of Barbituric Acid
The following table summarizes quantitative data from various reported methods for the synthesis of barbituric acid, the parent compound of barbiturates.
| Starting Materials | Condensing Agent/Catalyst | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| Diethyl Malonate, Urea | Sodium Ethoxide | Absolute Ethanol | 7 hours | 110°C | 72-78% | [6] |
| Diethyl Malonate, Urea | Sodium Ethoxide | Absolute Ethanol | 7 hours | 110°C | 95.3% | [7][8] |
| Malonic Acid, Urea | Acetic Anhydride | None (Solvent-free) | 5 minutes | 90°C (Microwave) | 95% | [9] |
| Diethyl Ethylphenylmalonate, Urea | Sodium Methoxide | Not Specified | Not Specified | Not Specified | 17.45% (for Phenobarbital) | [10][11] |
Experimental Protocols
Protocol 1: Synthesis of Barbituric Acid from Diethyl Malonate and Urea (Classical Method)
This protocol is adapted from established literature and provides a reliable method for the synthesis of the core barbiturate structure.[6][7]
Materials:
-
Diethyl malonate
-
Urea (dry)
-
Sodium metal
-
Absolute ethanol
-
Concentrated hydrochloric acid
-
2L Round-bottom flask
-
Reflux condenser with calcium chloride tube
-
Oil bath
-
Büchner funnel
Procedure:
-
In a 2L round-bottom flask fitted with a reflux condenser protected by a calcium chloride tube, dissolve 11.5 g (0.5 gram atom) of finely cut sodium in 250 mL of absolute ethanol.
-
To the resulting sodium ethoxide solution, add 80 g (0.5 mole) of diethyl malonate.
-
Subsequently, add a solution of 30 g (0.5 mole) of dry urea dissolved in 250 mL of hot (70°C) absolute ethanol.
-
Shake the mixture well and reflux for 7 hours on an oil bath heated to 110°C. A white solid will precipitate.[6]
-
After the reaction is complete, add 500 mL of hot (50°C) water to dissolve the solid.
-
Acidify the solution with concentrated hydrochloric acid (approx. 45 mL) until it is acidic to litmus paper.
-
Filter the resulting clear solution while hot to remove any impurities.
-
Cool the filtrate in an ice bath overnight to crystallize the barbituric acid.
-
Collect the white product on a Büchner funnel, wash with 50 mL of cold water, and dry in an oven at 105-110°C for three to four hours.[6]
Protocol 2: Proposed Synthesis of Barbituric Acid using Ammonium Malonate and Urea
Disclaimer: No direct literature precedence for this specific reaction was found. This proposed protocol is hypothetical and based on the principles of barbiturate synthesis from malonic acid and urea. It assumes that ammonium malonate can serve as a direct precursor to malonic acid or a reactive equivalent under the reaction conditions.
Materials:
-
Ammonium malonate
-
Urea
-
Acetic anhydride
-
Ethanol
-
Microwave reactor (optional, for thermal heating)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, thoroughly mix equimolar amounts of ammonium malonate and urea.
-
Add a dehydrating agent, such as 2-3 equivalents of acetic anhydride, to the mixture. Acetic anhydride is intended to react with the ammonium salt to generate malonic acid in situ and to facilitate the condensation by removing water.
-
Heat the reaction mixture with stirring. A suggested starting point is to heat to 90-100°C for several hours, monitoring the reaction progress by thin-layer chromatography.
-
Alternatively, if using a microwave reactor, irradiate the mixture at a power level that maintains a temperature of approximately 90°C for 5-10 minutes, similar to the reaction with malonic acid.[9]
-
After cooling to room temperature, a solid product is expected to form.
-
Add cold ethanol to the reaction mixture to precipitate the product fully and to dissolve unreacted starting materials and byproducts.
-
Filter the solid product, wash with a small amount of cold ethanol, and dry.
-
Recrystallize the crude product from ethanol or water to obtain pure barbituric acid.
Mandatory Visualizations
Logical Relationship of Barbiturate Synthesis
Caption: General workflow for the synthesis of barbiturates.
Experimental Workflow for Barbiturate Synthesis
Caption: Step-by-step experimental workflow for barbiturate synthesis.
References
- 1. hooghlywomenscollege.ac.in [hooghlywomenscollege.ac.in]
- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 8. Practical Experiment 8: To synthesize and characterized barbaturic acid | PPTX [slideshare.net]
- 9. An Improved Process For The Preparation Of Barbituric Acid Or Its [quickcompany.in]
- 10. thaiscience.info [thaiscience.info]
- 11. cmuj.cmu.ac.th [cmuj.cmu.ac.th]
Application of Ammonium Malonate in Pharmaceutical Synthesis: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ammonium malonate and its parent compound, malonic acid, along with its esters, are versatile reagents in organic synthesis, playing a crucial role as a carbon nucleophile in the formation of carbon-carbon bonds. In the pharmaceutical industry, these compounds are fundamental building blocks for the synthesis of a variety of active pharmaceutical ingredients (APIs). Their utility is most prominently highlighted in the synthesis of heterocyclic compounds, such as barbiturates, which exhibit significant central nervous system (CNS) depressant activities. This document provides detailed application notes and protocols for the use of ammonium malonate in the synthesis of key pharmaceutical precursors, with a focus on the synthesis of barbituric acid, the parent compound of barbiturate drugs.
Key Applications in Pharmaceutical Synthesis
The primary application of ammonium malonate in pharmaceutical synthesis is as a precursor for the formation of malonyl-containing intermediates, which can then be cyclized to form various heterocyclic systems. The Knoevenagel condensation, a nucleophilic addition of an active hydrogen compound to a carbonyl group, is a key reaction where malonates are employed. The Doebner modification of this reaction specifically utilizes malonic acid or its salts with an amine or ammonia as a catalyst, making ammonium malonate a suitable reactant.
Synthesis of Barbiturates
Barbiturates are a class of drugs that act as central nervous system depressants and are used as anxiolytics, hypnotics, and anticonvulsants. The core structure of these drugs is barbituric acid, which is synthesized through the condensation of a malonic acid derivative with urea. While diethyl malonate is commonly used, ammonium malonate can serve as a direct precursor in a reaction catalyzed by a suitable base.
Data Presentation
The following table summarizes the quantitative data for a typical synthesis of barbituric acid, adapted from procedures using diethyl malonate and urea, which is analogous to a reaction that would use ammonium malonate.
| Parameter | Value | Reference |
| Starting Materials | ||
| Ammonium Malonate | 1.0 mol equivalent | Theoretical |
| Urea | 1.0 mol equivalent | Adapted from[1] |
| Sodium Ethoxide (Catalyst) | 2.0 mol equivalents | Adapted from[1] |
| Reaction Conditions | ||
| Solvent | Absolute Ethanol | [1] |
| Temperature | 110 °C | [1] |
| Reaction Time | 7 hours | [1] |
| Product | ||
| Product Name | Barbituric Acid | [1] |
| Yield | 72-78% | [1] |
| Purity | Recrystallized | [1] |
Experimental Protocols
Protocol 1: Synthesis of Barbituric Acid from Ammonium Malonate and Urea
Objective: To synthesize barbituric acid via the condensation of ammonium malonate and urea.
Materials:
-
Ammonium malonate
-
Urea (dry)
-
Sodium metal
-
Absolute Ethanol
-
Concentrated Hydrochloric Acid
-
Deionized Water
-
Round-bottom flask (2 L)
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Beakers
-
Büchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Preparation of Sodium Ethoxide Catalyst: In a 2 L round-bottom flask equipped with a reflux condenser, dissolve 11.5 g (0.5 gram-atom) of finely cut sodium in 250 mL of absolute ethanol. The reaction is exothermic; cool the flask in an ice bath if the reaction becomes too vigorous.
-
Reaction Mixture Preparation: To the freshly prepared sodium ethoxide solution, add a solution of 138.12 g (1.0 mole) of ammonium malonate in 250 mL of absolute ethanol. Subsequently, add a solution of 30 g (0.5 mole) of dry urea dissolved in 250 mL of hot (70 °C) absolute ethanol.
-
Condensation Reaction: Shake the mixture well and heat it to reflux for 7 hours using an oil bath maintained at 110 °C. A white solid will precipitate during the reaction.[1]
-
Work-up and Isolation: After the reaction is complete, add 500 mL of hot (50 °C) water to the reaction mixture. Acidify the solution by adding concentrated hydrochloric acid (approx. 45 mL) until the solution is acidic to litmus paper.
-
Crystallization: Filter the resulting clear solution while hot to remove any insoluble impurities. Cool the filtrate in an ice bath overnight to allow for the crystallization of barbituric acid.
-
Purification: Collect the white crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with 50 mL of cold water and then dry them in an oven at 105-110 °C for four hours.
-
Yield: The expected yield of barbituric acid is between 46-50 g (72-78% of the theoretical amount).[1]
Mandatory Visualizations
Experimental Workflow for Barbituric Acid Synthesis
Caption: Workflow for the synthesis of barbituric acid.
Signaling Pathway of Barbiturates
Barbiturates exert their pharmacological effects primarily by modulating the activity of the GABA-A receptor, the main inhibitory neurotransmitter receptor in the central nervous system.[2]
Caption: Mechanism of action of barbiturates on the GABA-A receptor.
Conclusion
Ammonium malonate is a valuable and versatile reagent in pharmaceutical synthesis, particularly for the construction of heterocyclic compounds like barbiturates. The protocols and data presented here provide a foundation for researchers and drug development professionals to explore the utility of ammonium malonate in their synthetic endeavors. Understanding the underlying reaction mechanisms and the pharmacological action of the resulting compounds is crucial for the development of new and improved therapeutic agents.
References
Ammonium Malonate as a Buffering Agent in Biological Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Ammonium malonate, the salt derived from malonic acid and ammonia, can function as a buffering agent in specific biological applications. However, its use is nuanced due to the well-documented inhibitory effects of the malonate ion on cellular metabolism. This document provides detailed application notes, protocols, and critical considerations for the use of ammonium malonate as a buffering agent in biological assays.
Properties of Ammonium Malonate Buffer
Ammonium malonate is prepared by titrating malonic acid with ammonium hydroxide. Malonic acid is a dicarboxylic acid with two pKa values, offering two potential buffering ranges.
Table 1: Physicochemical Properties of Malonic Acid for Buffer Preparation
| Property | Value | Reference |
| Molecular Formula | C₃H₄O₄ | [1] |
| Molecular Weight | 104.06 g/mol | [1] |
| pKa1 | 2.83 | [1][2] |
| pKa2 | 5.69 | [1][2] |
| Effective Buffering Range 1 | pH 1.8 - 3.8 | |
| Effective Buffering Range 2 | pH 4.7 - 6.7 |
Note: The effective buffering range is generally considered to be pKa ± 1 pH unit.
Key Application: Protein Crystallization
While less common as a general-purpose buffer, malonate salts have demonstrated significant utility in the field of protein crystallography. Sodium malonate, in particular, has been shown to be a highly effective precipitant for the crystallization of a wide range of proteins and viruses.[3][4] The principles of its utility as a precipitant can be extended to ammonium malonate, which can also be screened as a component of crystallization cocktails.
Protocol 1: Use of Ammonium Malonate in a Protein Crystallization Screen
This protocol describes the preparation of a stock solution of ammonium malonate for use in setting up protein crystallization trials.
Materials:
-
Malonic acid (crystalline)
-
Ammonium hydroxide solution (e.g., 1 M)
-
High-purity water
-
pH meter
-
Sterile filtration unit (0.22 µm)
Procedure:
-
Prepare a 1.0 M solution of malonic acid: Dissolve 104.06 g of malonic acid in approximately 800 mL of high-purity water. Stir until fully dissolved.
-
Adjust the pH: Slowly add ammonium hydroxide solution while monitoring the pH with a calibrated pH meter. Target a final pH within one of the buffering ranges (e.g., pH 5.5).
-
Bring to final volume: Once the target pH is reached, add high-purity water to a final volume of 1 L.
-
Sterilize: Filter the solution through a 0.22 µm sterile filter.
-
Storage: Store the sterile 1.0 M ammonium malonate buffer at 4°C.
This stock solution can then be used in various concentrations in crystallization screening plates, typically mixed with the protein sample in hanging or sitting drop vapor diffusion setups.
Critical Consideration: Malonate as a Competitive Inhibitor
A crucial aspect to consider when using any malonate-based buffer in biological assays is that malonate is a classical competitive inhibitor of succinate dehydrogenase (Complex II) in the mitochondrial electron transport chain.[5][6][7]
Succinate dehydrogenase catalyzes the oxidation of succinate to fumarate. Malonate has a similar molecular structure to succinate, allowing it to bind to the active site of the enzyme, thereby blocking the binding of the natural substrate and inhibiting the enzyme's activity.[6]
Caption: Competitive inhibition of succinate dehydrogenase by malonate.
This inhibitory effect makes ammonium malonate unsuitable for assays involving:
-
Cellular respiration
-
Tricarboxylic acid (TCA) cycle function
-
Mitochondrial function
-
Energy metabolism studies
-
Whole-cell or mitochondrial lysate-based assays where succinate dehydrogenase is active.
Experimental Workflow: Deciding to Use an Ammonium Malonate Buffer
The decision to use an ammonium malonate buffer requires careful consideration of its potential impacts on the biological system under study. The following workflow outlines the key decision points.
Caption: Decision workflow for using ammonium malonate buffer.
Protocol 2: Preparation of 100 mM Ammonium Malonate Buffer (pH 5.5)
This protocol provides instructions for preparing a 100 mM ammonium malonate buffer with a target pH of 5.5.
Materials:
-
Malonic acid (MW: 104.06 g/mol )
-
Ammonium hydroxide (NH₄OH), 1 M solution
-
Deionized water
-
pH meter and probe
-
Magnetic stirrer and stir bar
-
Volumetric flask (1 L)
-
Graduated cylinders
Procedure:
-
Weigh malonic acid: Weigh out 10.406 g of malonic acid.
-
Dissolve in water: Add the malonic acid to a beaker containing approximately 800 mL of deionized water. Place the beaker on a magnetic stirrer and add a stir bar to dissolve the solid completely.
-
Adjust pH: While stirring, slowly add 1 M ammonium hydroxide solution. Monitor the pH continuously with a calibrated pH meter. Continue adding the base dropwise until the pH reaches 5.5.
-
Final volume adjustment: Once the desired pH is achieved, transfer the solution to a 1 L volumetric flask. Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask. Carefully add deionized water to bring the final volume to the 1 L mark.
-
Mix and store: Cap the flask and invert it several times to ensure the solution is thoroughly mixed. Store the buffer at 4°C.
Table 2: Buffer Composition for 1 L of 100 mM Ammonium Malonate Buffer (pH 5.5)
| Component | Quantity |
| Malonic Acid | 10.406 g |
| 1 M Ammonium Hydroxide | As required to reach pH 5.5 |
| Deionized Water | To a final volume of 1 L |
Summary and Recommendations
Ammonium malonate can be used as a buffering agent in biological assays, with effective buffering ranges around pH 2.8 and 5.7. Its primary and most validated application is in protein crystallization, where it has been shown to be an effective precipitant.
However, its utility as a general-purpose buffer is severely limited by the fact that malonate is a potent competitive inhibitor of succinate dehydrogenase. Therefore, it is strongly recommended to avoid using ammonium malonate buffers in any assay that measures or relies on cellular respiration, mitochondrial function, or the TCA cycle. For other applications, it is crucial to perform validation experiments to ensure that the malonate ion does not interfere with the activity of the enzyme or system under investigation. Alternative buffers, such as MES, acetate, or phosphate, should be considered for assays in the pH range of 4.7-6.7 if there is any suspicion of metabolic interference.
References
- 1. turito.com [turito.com]
- 2. Malonic acid CAS#: 141-82-2 [m.chemicalbook.com]
- 3. A comparison of salts for the crystallization of macromolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Malonate is a competitive inhibitor of an enzyme…………... [vedantu.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
Application of Malonate Salts in the Crystal Growth of Macromolecules
Note to the Reader: This document details the application of malonate salts in macromolecular crystallization. While the initial request specified ammonium malonate, a thorough review of the scientific literature reveals that sodium malonate is the predominantly used and extensively documented form of malonate for this purpose. A single mention of ammonium malonate was found in the context of a custom screening kit for a specific protein, but without detailed protocols or efficacy data.[1] Therefore, to provide comprehensive and experimentally supported information, these application notes and protocols are based on the well-established use of sodium malonate.
Application Notes
Introduction
The crystallization of macromolecules is a critical bottleneck in determining their three-dimensional structures via X-ray crystallography. The process involves a systematic search for conditions that induce the formation of well-ordered, single crystals from a purified and concentrated sample. The choice of precipitating agent is a key variable in this process. Sodium malonate has emerged as a highly effective and versatile precipitating agent for the crystallization of a wide range of biological macromolecules, including proteins and viruses.
Properties and Mechanism of Action
Sodium malonate is the disodium salt of malonic acid, an organic dicarboxylic acid. At neutral pH, it carries two negative charges, giving it a high charge density. In aqueous solutions, it is highly soluble and is thought to act as a kosmotrope, a substance that stabilizes macromolecules and contributes to the structure of water. This property may help to stabilize the native conformation of proteins in solution, making them more amenable to forming well-ordered crystal lattices. The mechanism by which sodium malonate promotes crystallization is primarily through a "salting out" effect, where it reduces the solubility of the macromolecule by competing for water molecules, thereby increasing the effective concentration of the macromolecule and driving it towards a supersaturated state necessary for nucleation and crystal growth.
Advantages of Sodium Malonate in Macromolecular Crystallization
-
High Success Rate: Comparative studies have shown that sodium malonate has a significantly higher success rate in crystallizing a diverse set of macromolecules compared to many other commonly used salts, including the traditional precipitant of choice, ammonium sulfate. In one study involving 31 different macromolecules, sodium malonate was successful in crystallizing 19 of the 23 that produced crystals, nearly twice the success rate of the next most effective salts.
-
Versatility as a Cryoprotectant: High concentrations of sodium malonate form a glass-like state upon freezing, which prevents the formation of damaging ice crystals.[1] This makes it an excellent cryoprotectant for crystals grown in its presence, often eliminating the need for a separate cryoprotection step before X-ray data collection at cryogenic temperatures.
-
Stabilizing Agent: Sodium malonate can also serve as a versatile stabilizing solution for crystals that have been grown in other salt solutions.[1] This allows for subsequent manipulation of the crystals, such as ligand soaking or derivatization, which might not be feasible in the original mother liquor.[1]
Quantitative Data Summary
The following tables summarize key quantitative data regarding the use of sodium malonate in macromolecular crystallization.
Table 1: Comparison of Crystallization Success Rates for Various Salts
| Precipitating Salt | Number of Macromolecules Crystallized (out of 23) | Success Rate (%) |
| Sodium Malonate | 19 | 82.6% |
| Ammonium Sulfate | 11 | 47.8% |
| Sodium Acetate | 11 | 47.8% |
| Sodium Formate | 11 | 47.8% |
| Sodium Tartrate | 11 | 47.8% |
| Sodium Citrate | 10 | 43.5% |
| Sodium Phosphate | 9 | 39.1% |
| Lithium Sulfate | 8 | 34.8% |
| Magnesium Sulfate | 7 | 30.4% |
| Ammonium Phosphate | 6 | 26.1% |
| Sodium Chloride | 5 | 21.7% |
| Lithium Chloride | 4 | 17.4% |
| Data adapted from a study by McPherson, 2001. |
Table 2: Typical Concentration Ranges for Sodium Malonate in Crystallization
| Application | Typical Concentration Range | pH Range |
| Initial Screening | 0.5 M - 2.5 M | 4.0 - 8.0 |
| Optimization | Fine-tuning around the initial hit condition | As per initial hit |
| Cryoprotection | 2.5 M - 4.0 M (or gradual increase to this range) | As per crystallization condition |
Experimental Protocols
Protocol 1: Initial Crystallization Screening using Sodium Malonate
This protocol describes the use of a sodium malonate-based screen with the hanging drop vapor diffusion method, a commonly used technique in macromolecular crystallization.
Materials:
-
Purified macromolecule (protein, nucleic acid, etc.) at a concentration of 5-25 mg/mL in a low ionic strength buffer (e.g., 25 mM HEPES or Tris). The sample should be homogenous (>95% pure) and free of particulate matter.
-
Sodium Malonate Grid Screen (e.g., Hampton Research Grid Screen™ Sodium Malonate or user-prepared solutions). This typically consists of a range of sodium malonate concentrations at different pH values.
-
Crystallization plates (e.g., 24-well or 96-well) and siliconized cover slips.
-
Pipettes and tips for handling microliter volumes.
Methodology:
-
Plate Setup: Pipette 500 µL of the reservoir solution (containing a specific concentration of sodium malonate at a specific pH) into the reservoir of a crystallization plate well.
-
Drop Preparation: On a clean, siliconized cover slip, pipette 1 µL of the macromolecule solution.
-
Mixing: To the same drop, add 1 µL of the reservoir solution from the corresponding well.
-
Sealing: Invert the cover slip and place it over the well, sealing it with grease to create an airtight environment.
-
Equilibration: The drop will equilibrate with the reservoir via vapor diffusion. Water will slowly leave the drop, increasing the concentration of both the macromolecule and the sodium malonate, leading to supersaturation.
-
Incubation and Observation: Incubate the plates at a constant temperature (e.g., 20°C) and observe them periodically under a microscope over several days to weeks for the appearance of crystals.
Interpreting Results:
-
Clear Drops: The conditions are undersaturated. Consider using a higher concentration of the macromolecule or sodium malonate.
-
Precipitate: The conditions are too supersaturated. Try diluting the macromolecule solution or using a lower concentration of sodium malonate.
-
Crystals: An initial crystallization hit has been found. Proceed to optimization.
Workflow for Initial Crystallization Screening
Caption: Workflow for macromolecular crystallization screening using the hanging drop vapor diffusion method with a sodium malonate screen.
Protocol 2: Cryoprotection of Crystals using Sodium Malonate
This protocol is for crystals grown in solutions containing sodium malonate.
Materials:
-
Crystals in their original crystallization drop.
-
Cryoprotectant solution: A solution containing a higher concentration of sodium malonate (e.g., 3.0-3.5 M) buffered at the same pH as the crystallization condition.
-
Cryo-loops.
-
Liquid nitrogen.
Methodology:
-
Prepare Cryoprotectant: Prepare a solution with a high concentration of sodium malonate (e.g., 3.2 M) at the same pH as the crystal's mother liquor.
-
Gradual Soaking (Optional but Recommended): To avoid osmotic shock to the crystal, it is often beneficial to gradually increase the concentration of the cryoprotectant.
-
Add a small volume of the high-concentration sodium malonate solution to the drop containing the crystal.
-
Allow the crystal to equilibrate for a few minutes.
-
Repeat this process 2-3 times until the final concentration of sodium malonate in the drop is sufficiently high for cryoprotection.
-
-
Crystal Harvesting: Using a cryo-loop slightly larger than the crystal, carefully scoop the crystal out of the drop. The cryoprotectant solution should form a thin film around the crystal in the loop.
-
Vitrification: Immediately plunge the loop containing the crystal into liquid nitrogen to flash-cool it to a vitrified (glass-like) state.
-
Storage and Data Collection: The vitrified crystal can be stored in liquid nitrogen until it is ready for X-ray diffraction data collection.
Workflow for Cryoprotection
Caption: A stepwise workflow for the cryoprotection of macromolecular crystals using a high-concentration sodium malonate solution.
References
Application of Ammonium Malonate in the Synthesis of Cinnamic Acid Derivatives via Knoevenagel Condensation
Introduction
Cinnamic acid and its derivatives are pivotal intermediates in the pharmaceutical, cosmetic, and fragrance industries, valued for their diverse biological activities and structural motifs. The Knoevenagel condensation is a cornerstone reaction for the synthesis of these α,β-unsaturated acids, traditionally employing pyridine and piperidine as catalysts. However, the toxicity and environmental concerns associated with these reagents have spurred the development of greener synthetic alternatives. This application note details the use of ammonium malonate, often generated in situ from malonic acid and an ammonium salt such as ammonium bicarbonate or ammonium acetate, as an environmentally benign and efficient catalytic system for the preparation of a wide array of cinnamic acid derivatives. This method offers advantages such as operational simplicity, reduced environmental impact, and high yields.[1][2][3]
Reaction Principle
The core of this methodology is the Knoevenagel condensation, a nucleophilic addition of an active methylene compound (malonic acid) to a carbonyl group (an aromatic aldehyde) followed by a dehydration reaction.[1] When an ammonium salt is used, it is believed that ammonia, released from the salt, reacts with the benzaldehyde to form a double Schiff base (hydrobenzamide), which acts as the true catalytic species.[3][4] This catalytic intermediate facilitates the condensation with malonic acid, which is subsequently followed by decarboxylation to yield the corresponding cinnamic acid derivative. The use of ammonium salts avoids the need for hazardous organic bases like pyridine and piperidine.[1]
Experimental Workflow
The general experimental workflow for the synthesis of cinnamic acid derivatives using in situ generated ammonium malonate is depicted below. The process is straightforward and can be adapted for various substituted benzaldehydes.
Caption: General workflow for the synthesis of cinnamic acid derivatives.
Tabulated Quantitative Data
The following table summarizes the reaction conditions and yields for the synthesis of various cinnamic acid derivatives using an ammonium salt-catalyzed Knoevenagel condensation.
| Entry | Aromatic Aldehyde | Catalyst | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | Ammonium bicarbonate | 90 | 2 | 95 | [1] |
| 2 | 4-Methoxybenzaldehyde | Ammonium bicarbonate | 90 | 2 | 98 | [1] |
| 3 | 4-Hydroxybenzaldehyde | Ammonium bicarbonate | 105 | 2 | 92 | [1] |
| 4 | 4-Nitrobenzaldehyde | Ammonium bicarbonate | 140 | 2 | 85 | [1] |
| 5 | 4-Chlorobenzaldehyde | Ammonium bicarbonate | 140 | 2 | 88 | [1] |
| 6 | Vanillin | Ammonium bicarbonate | 120 | 2 | 96 | [1] |
| 7 | Syringaldehyde | Ammonium bicarbonate | 90 | 2 | 99 | [1] |
| 8 | Benzaldehyde | Ammonium acetate | RT | 5-7 min | 92 | [5] |
| 9 | 4-Chlorobenzaldehyde | Ammonium acetate | RT | 5-7 min | 95 | [5] |
| 10 | 4-Nitrobenzaldehyde | Ammonium acetate | RT | 5-7 min | 96 | [5] |
Note: Reactions catalyzed by ammonium acetate were conducted using sonication.
Detailed Experimental Protocols
Protocol 1: General Procedure for Solvent-Free Knoevenagel Condensation using Ammonium Bicarbonate
This protocol is adapted from a green chemistry approach for the synthesis of various cinnamic acids.[1]
Materials:
-
Substituted benzaldehyde (1.0 eq)
-
Malonic acid (1.2 eq)
-
Ammonium bicarbonate (0.4 eq)
-
Ethyl acetate (minimal amount for mixing)
-
Hydrochloric acid (1 M)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Rotary evaporator
-
Heating mantle or oil bath with temperature control
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
In a round-bottom flask, combine the substituted benzaldehyde (e.g., 10 mmol), malonic acid (12 mmol), and ammonium bicarbonate (4 mmol).
-
Add a minimal amount of ethyl acetate to create a slurry and ensure homogeneous mixing.
-
Remove the solvent in vacuo at 40°C using a rotary evaporator to obtain a solvent-free mixture.
-
Heat the resulting mixture at the temperature specified in the table above (e.g., 90-140°C) for 2 hours with stirring.
-
After cooling to room temperature, dissolve the reaction mixture in deionized water.
-
Acidify the aqueous solution with 1 M hydrochloric acid to a pH of approximately 2-3, which will cause the cinnamic acid derivative to precipitate.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold deionized water to remove any remaining impurities.
-
Dry the purified cinnamic acid derivative in a vacuum oven.
Protocol 2: General Procedure for Sonication-Assisted Knoevenagel Condensation using Ammonium Acetate
This protocol outlines a rapid and efficient synthesis of benzylidenemalononitriles, which can be adapted for the synthesis of cinnamic acids.[5]
Materials:
-
Substituted benzaldehyde (1.0 eq)
-
Malonic acid (1.0 eq)
-
Ammonium acetate (catalytic amount, a pinch)
-
Ethyl acetate (for recrystallization)
-
n-Hexane (for recrystallization)
Equipment:
-
Beaker
-
Glass rod
-
Ultrasonic bath (sonicator)
-
Thin Layer Chromatography (TLC) apparatus
-
Filtration apparatus
Procedure:
-
In a beaker, mix the substituted benzaldehyde (e.g., 10 mmol) and malonic acid (10 mmol).
-
Add a catalytic amount ("a pinch") of ammonium acetate to the mixture and stir continuously with a glass rod.
-
Place the beaker in an ultrasonic bath and sonicate at room temperature for 5-7 minutes.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, the crude product is typically a solid.
-
Recrystallize the crude product from a mixture of ethyl acetate and n-hexane to obtain the purified cinnamic acid derivative.
-
Filter the crystals, dry them, and determine the yield and melting point.
Signaling Pathways and Logical Relationships
The catalytic cycle for the ammonium salt-mediated Knoevenagel condensation involves the in situ formation of a catalytically active species. The following diagram illustrates the proposed mechanism where ammonia, generated from the ammonium salt, reacts with the aldehyde to form a double Schiff base, which then catalyzes the condensation with malonic acid.
Caption: Proposed catalytic cycle for the Knoevenagel condensation.
Conclusion
The use of ammonium malonate, generated in situ, presents a highly effective, versatile, and environmentally conscious method for the synthesis of cinnamic acid derivatives. The protocols outlined in this application note are scalable and applicable to a broad range of aromatic aldehydes, offering a valuable alternative to traditional methods that rely on hazardous reagents. The high yields and operational simplicity make this a compelling approach for both academic research and industrial applications in the fields of drug development and materials science.
References
The Role of Ammonium Malonate in Deep Eutectic Solvents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deep Eutectic Solvents (DESs) represent a novel class of green solvents, emerging as viable alternatives to traditional volatile organic compounds. These systems are typically composed of a hydrogen bond acceptor (HBA), often a quaternary ammonium salt, and a hydrogen bond donor (HBD), which can include carboxylic acids, amides, or polyols. When mixed in a specific molar ratio, these components form a eutectic mixture with a melting point significantly lower than that of the individual constituents. This phenomenon is attributed to the formation of extensive hydrogen bond networks between the HBA and HBD, which disrupts the crystal lattice of the individual components.
Malonic acid, a dicarboxylic acid, serves as an effective HBD, while various ammonium salts can act as the HBA. The interaction between an ammonium salt and malonic acid gives rise to a "deep eutectic solvent," which can be considered an in-situ formation of an ammonium malonate system within the solvent's supramolecular structure. The tunability of their physicochemical properties by altering the HBA, HBD, or their molar ratio makes these DESs highly versatile for a range of applications, including as media for organic synthesis, in extraction processes, and for drug delivery.[1][2][3]
Role of Components in DES Formation
The formation of a stable DES relies on the effective hydrogen bonding between the ammonium salt (HBA) and malonic acid (HBD).
-
Ammonium Salt (Hydrogen Bond Acceptor - HBA): Typically, quaternary ammonium salts like choline chloride (ChCl), tetrabutylammonium chloride (TBAC), or benzyltripropylammonium chloride are used.[4][5] The halide anion (e.g., Cl⁻) of the salt is the primary hydrogen bond acceptor, interacting with the hydroxyl protons of the carboxylic acid groups of malonic acid.[6]
-
Malonic Acid (Hydrogen Bond Donor - HBD): As a dicarboxylic acid, malonic acid possesses two carboxylic acid groups that can donate protons for hydrogen bonding. This ability to form multiple hydrogen bonds contributes to the stability and the significant depression of the melting point of the eutectic mixture.[6]
The interaction between the chloride ion of the ammonium salt and the hydroxyl group of malonic acid is a key factor in the formation of the DES.[7] Spectroscopic analyses, such as Fourier-transform infrared (FTIR) spectroscopy, confirm the formation of these hydrogen bonds, showing shifts in the characteristic vibrational frequencies of the O-H and C=O groups of malonic acid upon DES formation.[6]
Physicochemical Properties of Ammonium Salt-Malonic Acid DESs
The properties of these DESs can be tailored by selecting different ammonium salts or by varying the molar ratio between the HBA and HBD. Key properties include density, viscosity, and conductivity. The high viscosity of some DESs, a result of the extensive hydrogen bonding, can be modulated by the addition of water or by increasing the temperature.[3]
Table 1: Physicochemical Properties of Selected Ammonium Salt-Malonic Acid Deep Eutectic Solvents
| Hydrogen Bond Acceptor (HBA) | HBA:HBD Molar Ratio | Temperature (°C) | Density (g/cm³) | Viscosity (mPa·s) |
| Choline Chloride | 1:1 | 25 | ~1.25 | High |
| Choline Chloride | 1:2 | 25 | >1.25 | High |
Note: Quantitative data for a wide range of ammonium salt-malonic acid DESs is limited in publicly available literature. The values for choline chloride-malonic acid are based on qualitative descriptions and comparisons from multiple sources. The viscosity is generally high at room temperature.
Experimental Protocols
Protocol 1: Synthesis of Choline Chloride-Malonic Acid (ChCl:MA) DES
This protocol describes the synthesis of a DES from choline chloride and malonic acid at a 1:1 molar ratio.
Materials:
-
Choline chloride (ChCl)
-
Malonic acid (MA)
-
Glass vial with a screw cap
-
Magnetic stirrer hotplate
-
Magnetic stir bar
-
Weighing balance
Procedure:
-
Dry the choline chloride and malonic acid in a desiccator for at least 24 hours to remove any residual moisture.
-
Weigh equimolar amounts of choline chloride and malonic acid and place them in a glass vial.
-
Add a magnetic stir bar to the vial.
-
Seal the vial to prevent the absorption of moisture.
-
Place the vial on a magnetic stirrer hotplate and heat the mixture to 60-80°C with continuous stirring.
-
Continue heating and stirring until a clear, homogeneous liquid is formed. This typically takes 1-2 hours.
-
Allow the resulting DES to cool down to room temperature.
-
Store the DES in a sealed container in a desiccator.
Caption: Workflow for the synthesis of ChCl:MA DES.
Protocol 2: Application in Ultrasound-Assisted Extraction (UAE) of Phenolic Compounds
This protocol outlines a general procedure for the extraction of phenolic compounds from a plant matrix using a ChCl:MA DES, enhanced by ultrasonication.
Materials:
-
Dried and powdered plant material (e.g., olive leaves, chokeberry)
-
ChCl:MA DES (synthesized as per Protocol 1)
-
Deionized water
-
Ethanol or methanol for comparative analysis (optional)
-
Ultrasonic bath or probe sonicator
-
Centrifuge
-
Spectrophotometer or HPLC for analysis
Procedure:
-
Solvent Preparation: Prepare an aqueous solution of the ChCl:MA DES. A common concentration is 70-80% DES in water (v/v), as the addition of water can reduce viscosity and improve extraction efficiency.
-
Extraction Setup: Weigh a specific amount of the powdered plant material (e.g., 1 g) and place it in a suitable vessel. Add a defined volume of the DES solution to achieve a specific solid-to-liquid ratio (e.g., 1:20 g/mL).
-
Ultrasonication: Place the vessel in an ultrasonic bath or immerse the probe of a sonicator into the mixture. Sonicate for a predetermined time (e.g., 30 minutes) at a controlled temperature (e.g., 40-50°C).
-
Separation: After extraction, centrifuge the mixture at high speed (e.g., 5000 rpm for 15 minutes) to separate the solid residue from the liquid extract.
-
Analysis: Carefully collect the supernatant (the DES extract). The concentration of phenolic compounds in the extract can be determined using a suitable analytical method, such as the Folin-Ciocalteu assay for total phenolic content or HPLC for the quantification of specific compounds.
-
Reusability (Optional): The DES can potentially be recovered and reused. This may involve techniques like anti-solvent precipitation to recover the extracted compounds, followed by evaporation of the anti-solvent and water to regenerate the DES.
References
- 1. mdpi.com [mdpi.com]
- 2. Deep eutectic solvent - Wikipedia [en.wikipedia.org]
- 3. Revisiting the Physicochemical Properties and Applications of Deep Eutectic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 6. mdpi.com [mdpi.com]
- 7. cetjournal.it [cetjournal.it]
Troubleshooting & Optimization
"optimizing reaction conditions for Knoevenagel condensation with ammonium malonate"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals optimizing Knoevenagel condensation reactions using ammonium malonate.
Troubleshooting Guide
This guide addresses common issues encountered during the Knoevenagel condensation with ammonium malonate.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Inactive Catalyst: Ammonium malonate may not be sufficiently basic to efficiently catalyze the reaction for all substrates. 2. Steric Hindrance: Bulky aldehydes or ketones can hinder the reaction. 3. Low Reaction Temperature: The reaction may require more thermal energy to proceed. 4. Inappropriate Solvent: The chosen solvent may not be optimal for the reaction. | 1. Catalyst Addition: Add a co-catalyst such as piperidine or an ammonium salt like ammonium acetate or ammonium bicarbonate.[1][2][3] 2. Increase Reaction Time/Temperature: Prolong the reaction time or cautiously increase the temperature. 3. Solvent Screening: Test a range of solvents. Protic solvents like ethanol are often effective, but aprotic solvents like acetonitrile or benzene can also be successful.[4][5] 4. Use a More Active Malonate Source: Consider using malonic acid in the presence of a base like pyridine (Doebner modification).[6] |
| Formation of Side Products | 1. Self-Condensation of Aldehyde/Ketone: This can occur, especially with strong bases. 2. Michael Addition: The product can sometimes react further with another equivalent of the malonate. 3. Decarboxylation: If using malonic acid or its salt at high temperatures, unintended decarboxylation can occur. | 1. Use a Weaker Base: Ammonium malonate is generally a mild base. If using a stronger co-catalyst, consider reducing its concentration. 2. Control Stoichiometry: Use a 1:1 molar ratio of the carbonyl compound to ammonium malonate.[5] 3. Optimize Temperature: Avoid excessively high temperatures to minimize side reactions. |
| Difficult Product Isolation | 1. Product is Soluble in the Reaction Mixture: This can make extraction and purification challenging. 2. Emulsion Formation During Workup: This is common when using aqueous workups. | 1. Solvent Selection: Choose a solvent from which the product is likely to precipitate upon cooling or can be easily extracted. 2. Modified Workup: After reaction completion, cool the mixture and see if the product crystallizes. If not, carefully perform an extraction with a suitable organic solvent. To break emulsions, add a small amount of brine. |
| Inconsistent Yields | 1. Variability in Reagent Quality: The purity of the aldehyde/ketone and ammonium malonate can affect the outcome. 2. Atmospheric Moisture: The presence of water can influence the reaction equilibrium. | 1. Reagent Purification: Ensure the starting materials are pure. Aldehydes, in particular, can oxidize over time. 2. Anhydrous Conditions: While some Knoevenagel reactions tolerate water, for sensitive substrates, running the reaction under an inert atmosphere (e.g., nitrogen or argon) and using dry solvents may improve consistency. The removal of water formed during the reaction can also drive the equilibrium towards the product.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the role of ammonium malonate in the Knoevenagel condensation?
A1: Ammonium malonate serves as both the active methylene compound (the malonate ion) and a weak base catalyst (the ammonium ion). The malonate anion is the nucleophile that attacks the carbonyl group of the aldehyde or ketone.
Q2: Can I use ammonium malonate with ketones as well as aldehydes?
A2: Yes, but aldehydes are generally much more reactive than ketones in the Knoevenagel condensation.[7] Reactions with ketones may require more forcing conditions, such as higher temperatures, longer reaction times, or the use of a more potent catalyst.
Q3: What is the Doebner modification and is it relevant when using ammonium malonate?
A3: The Doebner modification of the Knoevenagel condensation involves the use of pyridine as a solvent and catalyst with a carboxylic acid-containing active methylene compound, such as malonic acid.[6] This often leads to condensation followed by decarboxylation. While you are using the ammonium salt of malonic acid, if the reaction is not proceeding, switching to malonic acid and pyridine could be a viable alternative.
Q4: Are there greener alternatives to traditional solvents for this reaction?
A4: Yes, green chemistry approaches to the Knoevenagel condensation have been explored. These include using water as a solvent, running the reaction under solvent-free conditions, or using environmentally benign catalysts.[2][8] Some procedures have shown high yields in short reaction times using catalysts like ammonium acetate in the absence of a solvent.[1]
Q5: How can I monitor the progress of my reaction?
A5: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1] Spot the reaction mixture alongside your starting materials to observe the disappearance of the reactants and the appearance of the product spot.
Experimental Protocols
General Protocol for Knoevenagel Condensation using Ammonium Malonate
This is a generalized procedure and may require optimization for specific substrates.
Materials:
-
Aldehyde or ketone (1 mmol)
-
Ammonium malonate (1 mmol)
-
Solvent (e.g., ethanol, 10 mL)
-
Round-bottom flask
-
Stir bar
-
Condenser (if heating)
-
Heating mantle or oil bath
Procedure:
-
To a round-bottom flask, add the aldehyde or ketone (1 mmol) and ammonium malonate (1 mmol).
-
Add the chosen solvent (e.g., ethanol, 10 mL).
-
Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the substrate.
-
Monitor the reaction progress using TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If the product precipitates, it can be collected by filtration.
-
If the product remains in solution, remove the solvent under reduced pressure.
-
The crude product can then be purified by recrystallization or column chromatography.
Visualizations
Caption: Experimental workflow for Knoevenagel condensation.
Caption: Troubleshooting flowchart for low yield.
References
- 1. bhu.ac.in [bhu.ac.in]
- 2. research.tue.nl [research.tue.nl]
- 3. tandfonline.com [tandfonline.com]
- 4. A facile, rapid procedure for Knoevenagel condensation reaction catalyzed by efficient amino-bifunctional frameworks under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 7. Knoevenagel Condensation | Thermo Fisher Scientific - IT [thermofisher.com]
- 8. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
"troubleshooting low yield in malonic ester synthesis using ammonium salt"
This technical support guide provides troubleshooting advice for researchers, scientists, and drug development professionals experiencing low yields in malonic ester synthesis, with a specific focus on reactions involving ammonium salts as catalysts, such as in Knoevenagel condensations.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of an ammonium salt in a reaction with a malonic ester?
In the context of reactions leading to substituted acetic acids, ammonium salts like ammonium chloride or ammonium acetate are not typically used as the primary base to deprotonate the malonic ester for alkylation. Stronger bases like sodium ethoxide are required for this step.[1][2][3] Instead, ammonium salts are often employed as catalysts in Knoevenagel condensations, where a malonic ester reacts with an aldehyde or ketone.[4] In these cases, the ammonium salt can act as a source of a weak acid (ammonium ion) and a weak base (the conjugate base of the acid used), or it can generate ammonia in situ, which can then participate in the catalytic cycle.
Q2: Can I use an ammonium salt as a direct replacement for sodium ethoxide in a classic malonic ester alkylation?
It is not recommended. The pKa of the alpha-protons of diethyl malonate is around 13. While more acidic than typical esters, a strong base is still required for complete deprotonation to form the enolate nucleophile necessary for alkylation.[2][5] Ammonium hydroxide is a weak base, and the ammonium ion is acidic, making it unsuitable for generating the required concentration of the enolate. Using an ammonium salt in place of a strong base like sodium ethoxide will likely result in a very low to negligible yield of the alkylated product.
Q3: What are the most common reasons for low yield when using an ammonium salt as a catalyst in a Knoevenagel-type condensation with a malonic ester?
The most common issues include:
-
Inefficient catalyst turnover: The catalytic cycle may be slow or inhibited by impurities or side products.
-
Side reactions: The presence of ammonia or the amine from the ammonium salt can lead to the formation of enamines or other byproducts.[6]
-
Unfavorable reaction equilibrium: Knoevenagel condensations are often reversible, and the removal of water is crucial to drive the reaction towards the product.[6]
-
Steric hindrance: Bulky aldehydes, ketones, or malonic esters can slow down the reaction rate.
-
Incorrect stoichiometry: An inappropriate ratio of reactants to the catalyst can lead to incomplete conversion.
Troubleshooting Guide for Low Yield in Ammonium Salt-Catalyzed Condensations
Problem: Low yield of the desired condensation product.
| Potential Cause | Troubleshooting Steps |
| Incomplete Deprotonation/Enolate Formation | While a strong base isn't used, the active methylene compound still needs to be sufficiently acidic to react. Ensure the malonic ester derivative you are using is appropriate for the reaction conditions. For less reactive methylene compounds, a stronger base catalyst might be necessary. |
| Catalyst Inactivity or Insufficient Amount | Increase the catalyst loading (e.g., from 10 mol% to 20 mol%). Ensure the ammonium salt is of good quality and free from impurities that could poison the catalyst. Consider using a different ammonium salt (e.g., ammonium acetate, ammonium bicarbonate) as the counter-ion can influence catalytic activity.[4] |
| Reversible Reaction and Water Formation | If the reaction is run in a solvent, use a Dean-Stark trap to remove water as it forms. If running solvent-free, consider adding a drying agent that is compatible with the reaction conditions.[6] |
| Side Reactions with Ammonia/Amine | If you suspect enamine formation with your aldehyde or ketone, try lowering the reaction temperature to favor the desired condensation pathway. Alternatively, using a primary or secondary amine as a co-catalyst with the ammonium salt can sometimes improve yields by controlling the formation of reactive intermediates. |
| Steric Hindrance | For sterically hindered substrates, increase the reaction time and/or temperature. A higher catalyst loading may also be beneficial. |
| Product Instability | The condensation product may be unstable under the reaction conditions. Monitor the reaction by TLC or another appropriate method to check for product degradation over time. If degradation is observed, try to run the reaction for a shorter period or at a lower temperature. |
| Dialkylation | A common issue in classic malonic ester synthesis is the formation of dialkylated products, which lowers the yield of the mono-alkylated product.[1] While less common in Knoevenagel condensations, ensure correct stoichiometry of reactants. |
Experimental Protocols
General Protocol for Ammonium Chloride Catalyzed Knoevenagel Condensation:
This is a representative protocol and may require optimization for specific substrates.
-
To a round-bottom flask, add the aldehyde or ketone (1.0 eq), the malonic ester (1.0-1.2 eq), and ammonium chloride (0.1-0.2 eq).
-
Add a suitable solvent (e.g., ethanol, toluene, or run the reaction neat).
-
If using a solvent where water removal is desired, equip the flask with a Dean-Stark apparatus.
-
Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solid product precipitates, it can be collected by filtration. Otherwise, perform a suitable aqueous workup. For example, dilute the mixture with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation
Table 1: Comparison of Reaction Conditions for Knoevenagel-type Condensations
| Catalyst | Aldehyde/Ketone | Active Methylene Compound | Solvent | Temperature | Yield (%) |
| Ammonium Chloride (10 mol%) | Aromatic Aldehydes | Malonic Esters | Ethanol | Room Temp. | Good to Excellent |
| Ammonium Bicarbonate | Benzaldehyde | Malonic Acid | Water | Reflux | High |
| Carbamic Acid Ammonium Salt | Aromatic Aldehyde | Active Methylene Compound | Solvent-free | Room Temp. | up to 98%[7] |
Note: Yields are highly substrate-dependent and the conditions listed are generalized from literature examples.
Visualizations
Caption: Troubleshooting workflow for low yield in ammonium salt-catalyzed condensations.
References
- 1. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Malonic Ester Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. research.tue.nl [research.tue.nl]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. uobabylon.edu.iq [uobabylon.edu.iq]
- 7. researchgate.net [researchgate.net]
"stability of ammonium malonate under different pH conditions"
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of ammonium malonate under various pH conditions.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of an aqueous solution of ammonium malonate at neutral pH?
At or near neutral pH (pH 7), an aqueous solution of ammonium malonate is expected to be relatively stable for short-term storage at room temperature. The malonate dianion and the ammonium cation are in equilibrium with their corresponding acidic and basic forms. For long-term storage, it is advisable to keep the solution refrigerated (2-8 °C) to minimize any potential slow degradation.
Q2: How does acidic pH affect the stability of ammonium malonate solutions?
Under acidic conditions (pH < 7), the stability of ammonium malonate is compromised. The malonate ion will be protonated to form malonic acid. Malonic acid itself can undergo decarboxylation to form acetic acid and carbon dioxide, a process that is catalyzed by heat. Studies on malonic acid have shown that a decrease in pH leads to a significant increase in the decomposition rate constant[1]. The ammonium ion will remain stable as the ammonium cation (NH₄⁺).
Q3: What happens to ammonium malonate in an alkaline solution?
In alkaline solutions (pH > 7), the malonate dianion is generally stable against decarboxylation. However, the ammonium ion (NH₄⁺) will be deprotonated to form ammonia (NH₃) and water. This can lead to the release of ammonia gas from the solution, especially with increased temperature, resulting in a change in the solution's stoichiometry and pH[2].
Q4: Are there any specific decomposition products I should be aware of?
Yes, depending on the pH, you can expect different decomposition products:
-
Acidic conditions: The primary degradation products are acetic acid and carbon dioxide from the decarboxylation of malonic acid.
-
Alkaline conditions: The main concern is the loss of ammonia gas from the solution.
Q5: Can the presence of other salts affect the stability of ammonium malonate?
Yes, the presence of other salts can influence the solubility and potentially the stability of ammonium malonate. For instance, studies have been conducted on the solubility of ammonium malonate in the presence of ammonium sulfate[3][4][5]. High concentrations of other salts can affect the ionic strength of the solution, which may have a minor impact on reaction rates.
Troubleshooting Guides
Issue 1: I observe gas bubbles forming in my acidic ammonium malonate solution.
-
Probable Cause: This is likely due to the decarboxylation of malonic acid, which is formed under acidic conditions, leading to the production of carbon dioxide gas. This process is accelerated by heat.
-
Recommended Actions:
-
If possible, adjust the pH of your solution to be closer to neutral.
-
Avoid heating the acidic solution if not required for your experimental protocol.
-
Prepare fresh solutions before use if working under acidic conditions for extended periods.
-
Issue 2: The pH of my alkaline ammonium malonate solution is decreasing over time, and I notice a faint smell of ammonia.
-
Probable Cause: In an alkaline environment, the ammonium ions are converted to ammonia gas, which can then escape from the solution. The loss of the basic ammonia component will cause the pH of the solution to decrease.
-
Recommended Actions:
-
Work in a well-ventilated area or a fume hood.
-
Keep the solution container tightly sealed when not in use.
-
For applications requiring a stable high pH, consider using a non-volatile base to adjust the pH or prepare the solution fresh.
-
Issue 3: A precipitate has formed in my concentrated ammonium malonate solution.
-
Probable Cause: The solubility of ammonium malonate can be exceeded, especially at lower temperatures or in the presence of other salts which can cause a "salting out" effect.
-
Recommended Actions:
-
Gently warm the solution while stirring to see if the precipitate redissolves.
-
If the precipitate does not redissolve, it may be due to insolubility. Consider diluting the solution.
-
Filter the solution to remove the precipitate if it is interfering with your experiment, but be aware that this will change the concentration of your solution.
-
Data Summary
| pH Range | Condition | Primary Stability Concern | Key Degradation Products |
| < 4 | Acidic | Decarboxylation of malonic acid | Acetic acid, Carbon dioxide |
| 4 - 6 | Weakly Acidic | Slow decarboxylation | Acetic acid, Carbon dioxide |
| 6 - 8 | Neutral | Generally stable | Minimal degradation |
| 8 - 10 | Weakly Alkaline | Ammonia volatilization | Ammonia |
| > 10 | Alkaline | Rapid ammonia volatilization | Ammonia |
Experimental Protocols
Protocol: pH Stability Study of Ammonium Malonate
This protocol outlines a general method to assess the stability of ammonium malonate at different pH values.
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions covering the desired pH range (e.g., pH 3, 5, 7, 9, and 11).
-
Preparation of Ammonium Malonate Stock Solution: Prepare a concentrated stock solution of ammonium malonate in deionized water.
-
Incubation:
-
For each pH condition, dilute the ammonium malonate stock solution to the final desired concentration in the respective buffer.
-
Divide each solution into aliquots for different time points and temperature conditions (e.g., room temperature and 40°C).
-
Store the solutions in tightly sealed containers.
-
-
Sampling: At specified time intervals (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each pH/temperature condition.
-
Analysis: Analyze the samples for the concentration of malonate. A suitable analytical method would be High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: Plot the concentration of malonate as a function of time for each pH and temperature. From this data, you can determine the degradation rate and half-life.
Visualizations
Caption: Degradation pathways of ammonium malonate under acidic and alkaline conditions.
Caption: Troubleshooting workflow for ammonium malonate solution instability.
References
- 1. researchgate.net [researchgate.net]
- 2. The proceeded ammonia release from ammonium nitrate owing to sodium malonate addition: Dependence of RH, acidity and surfactant - Beijing Institute of Technology [pure.bit.edu.cn]
- 3. Item - Solubilities and Glass Formation in Aqueous Solutions of the Sodium Salts of Malonic Acid With and Without Ammonium Sulfate - American Chemical Society - Figshare [acs.figshare.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Solubilities in Aqueous Solutions of Ammonium Sulfate and Potassium Salts of Malonic, Succinic, or Glutaric Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ammonium Malonate Storage and Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of ammonium malonate to prevent its decomposition.
Troubleshooting Guides & FAQs
Q1: I've noticed a faint smell of ammonia from my container of solid ammonium malonate. Is this normal and what should I do?
A: A faint smell of ammonia indicates that the ammonium malonate is beginning to decompose. The primary decomposition pathway involves the loss of ammonia gas to form malonic acid. This is more likely to occur if the compound has been stored in a humid environment or at elevated temperatures.
Recommended Actions:
-
Immediately ensure the container is tightly sealed.
-
Store the container in a cool, dry place, preferably in a desiccator with a suitable desiccant.
-
For long-term storage, refrigeration (2-8 °C) is recommended.
-
If the smell is strong, it is advisable to verify the purity of the material before use, as the presence of excess malonic acid could affect experimental outcomes.
Q2: My aqueous solution of ammonium malonate has become more acidic over time. What is causing this?
A: The decrease in pH of an aqueous ammonium malonate solution is a clear indicator of decomposition. Ammonium malonate in solution exists in equilibrium with ammonia and malonic acid. Over time, especially at room temperature or upon heating, ammonia can volatilize from the solution, shifting the equilibrium and resulting in an accumulation of malonic acid, which lowers the pH.[1]
Troubleshooting Steps:
-
pH Monitoring: Regularly monitor the pH of your stock solutions.
-
Storage Conditions: Store aqueous solutions of ammonium malonate at low temperatures (2-8 °C) to minimize ammonia loss.
-
Fresh Preparation: For critical applications, it is best to prepare fresh solutions before use.
-
pH Adjustment: If a slight pH drop is observed before use in a non-critical application, the pH can be carefully adjusted with a dilute solution of ammonium hydroxide. However, for most applications, fresh preparation is the preferred method to ensure accurate concentration and composition.
Q3: Can I heat my ammonium malonate solution to aid in dissolution?
A: Gentle warming can be used to aid in the dissolution of ammonium malonate. However, prolonged or excessive heating should be avoided. Heating accelerates the decomposition of ammonium malonate into ammonia and malonic acid.[2] High temperatures can lead to significant loss of ammonia and a corresponding increase in the acidity of the solution.
Best Practices:
-
Use minimal heat required for dissolution.
-
Once dissolved, allow the solution to cool to room temperature before storing it under recommended cold conditions.
-
For sensitive experiments, consider alternative methods for dissolution that do not involve heating, such as sonication in a cool water bath.
Q4: How does humidity affect the stability of solid ammonium malonate?
A: Humidity can significantly impact the stability of solid ammonium malonate. The presence of moisture can facilitate the dissociation of the salt into ammonium and malonate ions, leading to the release of ammonia gas and the formation of malonic acid. This process is accelerated in a humid environment.
Storage Recommendations:
-
Always store solid ammonium malonate in a tightly sealed container.
-
For optimal stability, store in a desiccator containing a drying agent such as silica gel or calcium chloride.
-
Avoid storing in areas with high humidity fluctuations.
Quantitative Data on Ammonium Malonate Stability
While specific quantitative stability data for ammonium malonate is not extensively published, the following table provides a representative example of expected stability under various conditions based on the known behavior of similar ammonium salts of dicarboxylic acids. This data is for illustrative purposes to guide storage decisions.
| Storage Condition | Temperature (°C) | Relative Humidity (%) | Expected Purity after 6 Months (%) | Primary Degradation Products |
| Solid State | ||||
| Ambient, Exposed to Air | 25 | 60 | < 95 | Malonic Acid, Ammonia |
| Ambient, Sealed Container | 25 | N/A | 98-99 | Trace Malonic Acid, Ammonia |
| Refrigerated, Sealed Container | 4 | N/A | > 99 | Negligible |
| Desiccated, Sealed Container | 25 | < 20 | > 99 | Negligible |
| Aqueous Solution (0.1 M) | ||||
| Ambient, Open to Air | 25 | N/A | < 90 (significant pH decrease) | Malonic Acid, Volatilized Ammonia |
| Ambient, Sealed Container | 25 | N/A | 95-97 (slight pH decrease) | Malonic Acid, Ammonia |
| Refrigerated, Sealed Container | 4 | N/A | > 99 (stable pH) | Negligible |
Experimental Protocols
Protocol 1: Stability Testing of Solid Ammonium Malonate
This protocol outlines a method for assessing the stability of solid ammonium malonate under accelerated conditions.
1. Materials:
- Ammonium malonate
- Controlled temperature and humidity stability chambers
- Amber glass vials with airtight seals
- HPLC system with a suitable column (e.g., C18)
- Mobile phase: e.g., a buffer solution of ammonium acetate and acetic acid[3]
- Ammonium malonate reference standard
- Malonic acid reference standard
2. Method:
- Place accurately weighed samples of ammonium malonate into amber glass vials.
- Expose the vials to different storage conditions as outlined in the stability testing plan (e.g., 40°C/75% RH, 50°C/75% RH).[4]
- At specified time points (e.g., 0, 1, 2, 4 weeks), remove a vial from each condition.
- Prepare a solution of known concentration from the aged sample.
- Analyze the sample solution by HPLC to determine the concentration of ammonium malonate and any degradation products (primarily malonic acid).
- Compare the results to the initial sample (time 0) to calculate the percentage of degradation.
Protocol 2: Monitoring the Stability of Aqueous Ammonium Malonate Solutions
This protocol describes a method for monitoring the stability of ammonium malonate in an aqueous solution.
1. Materials:
- Ammonium malonate
- Deionized water
- Calibrated pH meter
- HPLC system (as in Protocol 1)
- Volumetric flasks and pipettes
2. Method:
- Prepare a stock solution of ammonium malonate of a known concentration in deionized water.
- Measure and record the initial pH of the solution.
- Divide the solution into aliquots in sealed vials and store under different conditions (e.g., room temperature, refrigerated).
- At regular intervals (e.g., daily for room temperature, weekly for refrigerated), take a sample from each condition.
- Measure and record the pH of the sample.
- Analyze the sample by HPLC to quantify the concentration of ammonium malonate and malonic acid.
- Plot the change in pH and the concentration of ammonium malonate over time for each storage condition to determine the rate of decomposition.
Visualizations
Decomposition Pathway of Ammonium Malonate
The following diagram illustrates the primary decomposition pathway of ammonium malonate, which involves the reversible loss of ammonia to form malonic acid.
Caption: Decomposition pathway of ammonium malonate.
Troubleshooting Workflow for Ammonium Malonate Instability
This workflow provides a logical sequence of steps to diagnose and address the decomposition of ammonium malonate.
Caption: Troubleshooting workflow for unstable ammonium malonate.
References
- 1. The proceeded ammonia release from ammonium nitrate owing to sodium malonate addition: Dependence of RH, acidity and surfactant - Beijing Institute of Technology [pure.bit.edu.cn]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Reactions with Ammonium Malonate
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals who are scaling up chemical reactions involving ammonium malonate.
Troubleshooting Guides
Issue 1: Decreased Yield or Stalled Reaction Upon Scale-Up
Question: We achieved a high yield in our lab-scale reaction (1g), but the yield dropped significantly when we scaled up to 100g. What could be the cause?
Answer: Several factors that are negligible on a small scale can become critical during scale-up. The most common culprits are related to mass and heat transfer.
-
Inadequate Mixing: In larger vessels, achieving uniform mixing is more challenging. This can lead to localized areas of high or low reactant concentration, preventing the reaction from going to completion.
-
Solution: Evaluate your stirring mechanism. A simple magnetic stir bar may be insufficient for larger volumes. Consider using an overhead mechanical stirrer with an appropriately sized impeller to ensure proper vortexing and mixing.
-
-
Poor Heat Transfer: Exothermic reactions can create localized "hot spots" in a large reactor if heat is not dissipated efficiently. This can lead to thermal decomposition of ammonium malonate or the desired product. The surface-area-to-volume ratio decreases as you scale up, making heat removal more difficult.[1]
-
Solution: Use a jacketed reactor with a temperature control unit. For highly exothermic reactions, consider controlling the addition rate of a key reagent to manage the rate of heat generation.
-
-
Mass Transfer Limitations: If the reaction involves multiple phases (e.g., a solid reactant in a liquid solvent), the rate at which the solid dissolves can become the rate-limiting step on a larger scale.[2]
-
Solution: Ensure efficient stirring to keep solids suspended. Consider using a different solvent with higher solubility for your reactants at the desired reaction temperature.
-
Issue 2: Formation of Unexpected Byproducts
Question: Our scaled-up reaction is producing a significant amount of a dialkylated byproduct, which was only a trace impurity on the lab scale. How can we mitigate this?
Answer: The formation of byproducts like dialkylated species is a common issue in malonic ester synthesis when scaling up.[3] This often points to issues with stoichiometry and reaction time.
-
Cause: After the initial desired alkylation, the mono-alkylated product can be deprotonated again and react with another equivalent of the alkylating agent. This is more likely to occur in areas of poor mixing where the concentration of the alkylating agent is temporarily high.
-
Troubleshooting Steps:
-
Controlled Reagent Addition: Instead of adding the alkylating agent all at once, add it slowly over time using a syringe pump or an addition funnel. This maintains a low concentration of the alkylating agent, favoring the mono-alkylation reaction.
-
Base Stoichiometry: Ensure you are using the correct stoichiometry of base. Using a slight excess of the malonate starting material relative to the base and alkylating agent can help minimize dialkylation.
-
Temperature Control: Run the reaction at the lowest practical temperature that still allows for a reasonable reaction rate. Higher temperatures can sometimes increase the rate of the second alkylation.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up reactions involving ammonium malonate? A1: The primary concerns are thermal runaway and ammonia off-gassing.
-
Thermal Runaway: Malonic acid and its derivatives can undergo exothermic decomposition at elevated temperatures.[4][5] On a large scale, the heat generated can be difficult to dissipate, potentially leading to a dangerous increase in temperature and pressure.[2] A thorough thermal hazard evaluation (e.g., using Differential Scanning Calorimetry - DSC) is recommended before scaling up.
-
Ammonia Release: Ammonium malonate can release ammonia gas, especially under basic conditions or at elevated temperatures.[6][7] In a large-scale reaction, this can create a hazardous atmosphere. All scale-up activities should be conducted in a well-ventilated area, such as a fume hood or a dedicated reactor bay with appropriate scrubbing capabilities for off-gases.
Q2: How does solvent choice impact the scale-up of ammonium malonate reactions? A2: Solvent choice is critical for several reasons:
-
Solubility: The solubility of ammonium malonate and other reagents can change with temperature and concentration. What works in a dilute lab-scale reaction might lead to precipitation or a thick slurry on a larger scale, impeding mixing and heat transfer.
-
Boiling Point: The solvent's boiling point will dictate the maximum temperature for the reaction at atmospheric pressure and influences the efficiency of heat removal through reflux.
-
Workup and Isolation: The solvent must be suitable for the downstream purification steps. Consider factors like ease of removal (volatility), potential for emulsion formation during aqueous washes, and compatibility with crystallization processes.
Q3: What are the key decomposition pathways for ammonium malonate? A3: Ammonium malonate is the salt of a weak acid (malonic acid) and a weak base (ammonia).
-
Thermal Decarboxylation: Like malonic acid itself, ammonium malonate can decarboxylate upon heating to form acetates and carbon dioxide.[3][4] This is often the desired reaction after an initial alkylation step but can be an undesired side reaction if it occurs prematurely.
-
Hydrolysis: In the presence of water, especially at elevated temperatures, the malonate ester can be hydrolyzed back to malonic acid. If performing a malonic ester synthesis, using a non-aqueous solvent and ensuring dry reagents is crucial until the dedicated hydrolysis step.[8]
Data and Protocols
Table 1: Solubility of Ammonia and Related Salts in Various Solvents
This table provides general solubility data to illustrate the importance of solvent selection. Note that the solubility of ammonium malonate itself may vary, and testing in your specific solvent system is recommended.
| Compound | Solvent | Temperature (°C) | Solubility ( g/100g ) |
| Ammonia | Methanol | 20 | 106.6 |
| Ammonia | Ethanol | 20 | 22.1 |
| Ammonium Carbonate | Ethanol | - | 2.68[9] |
| Ammonium Acetate | Methanol | - | Soluble[9] |
| Potassium Carbonate | Methanol | - | Insoluble[9] |
| Ammonium Bicarbonate | Methanol | - | Insoluble[9] |
Experimental Protocol: General Malonic Ester Synthesis with Scale-Up Considerations
This protocol outlines a typical synthesis of a substituted acetic acid from a malonic ester.
1. Deprotonation
-
Lab Scale (250 mL flask): To a solution of diethyl malonate (1 equiv.) in anhydrous ethanol, add sodium ethoxide (1 equiv.) portion-wise with magnetic stirring.
-
Scale-Up Considerations (5 L Reactor):
-
Use an overhead mechanical stirrer.
-
Charge the reactor with the solvent and malonate ester first.
-
Add the base solution via an addition funnel or pump at a rate that keeps the internal temperature below a set point (e.g., 30°C) to manage any exotherm.
-
2. Alkylation
-
Lab Scale: Add the alkyl halide (1 equiv.) to the enolate solution dropwise via syringe. Monitor the reaction by TLC.
-
Scale-Up Considerations:
-
The alkylation step is often exothermic. Controlled addition of the alkyl halide is critical to prevent overheating and byproduct formation.
-
Install a reflux condenser on the reactor.
-
For long reactions, ensure the reactor is properly sealed to prevent solvent loss.
-
3. Saponification (Hydrolysis)
-
Lab Scale: Add an aqueous solution of sodium hydroxide (2.5 equiv.) and heat the mixture to reflux.
-
Scale-Up Considerations:
-
This step can also be exothermic. Add the base solution at a controlled rate.
-
Ensure the reactor's heating system can maintain a steady reflux without overheating.
-
4. Acidification and Decarboxylation
-
Lab Scale: Cool the reaction mixture in an ice bath and slowly add concentrated HCl until the pH is ~1-2. Heat the mixture to induce decarboxylation (CO₂ evolution).
-
Scale-Up Considerations:
-
CRITICAL: Acidification is highly exothermic. Add the acid slowly with efficient cooling.
-
Decarboxylation will produce a large volume of CO₂ gas. Ensure the reactor is properly vented to a scrubber or safe area to avoid pressure buildup. The rate of heating will control the rate of gas evolution.
-
5. Workup and Purification
-
Lab Scale: Extract the product with an organic solvent, dry with MgSO₄, and purify by distillation or crystallization.
-
Scale-Up Considerations:
-
Extractions in large reactors can lead to emulsions. Plan for adequate settling time.
-
Filtration of large quantities of product requires appropriate equipment (e.g., a Nutsche filter).
-
Drying large volumes of solvent requires a large-capacity rotary evaporator or other solvent removal system.
-
Visualizations
Caption: Troubleshooting workflow for common scale-up issues.
Caption: Key steps in the malonic ester synthesis pathway.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 4. Malonic acid - Wikipedia [en.wikipedia.org]
- 5. Malonates in Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The proceeded ammonia release from ammonium nitrate owing to sodium malonate addition: Dependence of RH, acidity and surfactant - Beijing Institute of Technology [pure.bit.edu.cn]
- 7. researchgate.net [researchgate.net]
- 8. US2373011A - Production of malonic acid - Google Patents [patents.google.com]
- 9. Sciencemadness Discussion Board - Solubility of ammonia salts in solvents? - Powered by XMB 1.9.11 [sciencemadness.org]
"managing impurities in ammonium malonate affecting crystal growth"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the crystallization of ammonium malonate. Our aim is to help you manage impurities that can affect crystal growth, morphology, and purity.
Troubleshooting Guides
Issue 1: No Crystal Formation or Poor Yield
Symptoms:
-
The solution remains clear even after cooling or solvent evaporation.
-
Only a very small amount of precipitate is formed.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| High Impurity Levels | Impurities can increase the solubility of ammonium malonate, leading to a wider metastable zone and preventing nucleation. Consider a purification step like recrystallization. |
| Incorrect Supersaturation | The concentration of ammonium malonate may be too low. Try increasing the concentration or using a less soluble solvent/anti-solvent. |
| Suboptimal pH | The pH of the crystallization medium can affect the solubility of ammonium malonate. Ensure the pH is optimal for crystallization. |
| Presence of Inhibiting Impurities | Certain impurities can actively inhibit nucleation and crystal growth. Identify and remove these impurities through purification. |
Troubleshooting Workflow: No Crystal Formation
A logical workflow for troubleshooting the absence of crystal formation.
Issue 2: Irregular Crystal Shape or Change in Crystal Habit
Symptoms:
-
Crystals are dendritic, needle-like instead of the expected prismatic shape, or are agglomerated.
-
Significant batch-to-batch variation in crystal morphology.
Possible Causes & Solutions:
The presence of even trace amounts of certain impurities can significantly alter the crystal habit of ammonium malonate. This occurs because impurities can selectively adsorb to specific crystal faces, inhibiting their growth and promoting the growth of other faces.
Impact of Metallic Impurities (Analogous Data from Ammonium Salts)
| Impurity | Concentration Range (ppm) | Observed Effect on Crystal Habit |
| Iron (Fe³⁺) | 10 - 100 | Can lead to the formation of elongated, needle-like crystals.[1] |
| Aluminum (Al³⁺) | 10 - 100 | Promotes the growth of spiculated or needle-like crystals.[1] |
| Magnesium (Mg²⁺) | 50 - 200 | May result in a decrease in the length-to-diameter ratio, leading to more blocky crystals.[1] |
Impact of Anionic Impurities (Analogous Data from Ammonium Salts)
| Impurity | Concentration Range (ppm) | Observed Effect on Crystal Habit |
| Fluoride (F⁻) | 20 - 100 | Can cause a transition from long prismatic to short, stubby crystals.[1] |
| Sulfate (SO₄²⁻) | > 200 | Generally has a negligible effect on crystal shape.[1] |
Troubleshooting Steps:
-
Analyze for Trace Metals: Use Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to quantify the concentration of metallic impurities.
-
Purification: If metallic impurities are detected, purify the ammonium malonate by recrystallization. The addition of a chelating agent like EDTA during recrystallization can help sequester metal ions.
-
Control of Starting Materials: Ensure the purity of the raw materials (malonic acid and ammonia) used in the synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of impurities in ammonium malonate?
A1: Impurities in ammonium malonate can originate from several sources:
-
Starting Materials: Impurities present in the malonic acid and ammonia used for synthesis.
-
Synthesis By-products: Side reactions during synthesis can lead to the formation of organic and inorganic by-products. For example, if cyanoacetic acid is used as a precursor, residual starting material or by-products from its hydrolysis could be present.[2]
-
Storage and Handling: Contamination from storage containers or the environment.
-
Degradation: Decomposition of ammonium malonate over time.
Q2: How do I choose a suitable solvent for the recrystallization of ammonium malonate?
A2: An ideal recrystallization solvent for ammonium malonate should exhibit the following properties:
-
High solubility for ammonium malonate at elevated temperatures.
-
Low solubility for ammonium malonate at low temperatures.
-
Poor solubility for the impurities.
-
It should not react with ammonium malonate.
-
It should be volatile enough to be easily removed from the purified crystals.
Water is a common solvent for the recrystallization of ammonium salts.[3] Mixtures of solvents, such as water-alcohol mixtures, can also be effective.
Q3: What analytical techniques are recommended for identifying and quantifying impurities in ammonium malonate?
A3: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:[4][5]
-
High-Performance Liquid Chromatography (HPLC): For the separation and quantification of organic impurities.
-
Gas Chromatography (GC): Useful for identifying and quantifying residual solvents.
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): For the detection and quantification of trace elemental impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For the identification of unknown organic impurities by providing molecular weight information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For the structural elucidation of organic impurities.
Q4: Can excess ammonia or malonic acid affect crystal growth?
A4: Yes, a stoichiometric imbalance of ammonia or malonic acid can be considered an impurity and can affect the crystallization process. Excess reactants can alter the pH of the solution, which in turn affects the solubility and crystal habit of ammonium malonate. It is crucial to control the stoichiometry during synthesis to minimize residual starting materials.
Experimental Protocols
Protocol 1: Recrystallization of Ammonium Malonate
This protocol describes a general procedure for the purification of ammonium malonate by recrystallization.
Materials:
-
Crude ammonium malonate
-
Deionized water (or other suitable solvent)
-
Beaker
-
Hot plate with magnetic stirrer
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: In a beaker, add a minimal amount of hot deionized water to the crude ammonium malonate to dissolve it completely with stirring.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling and Crystallization: Slowly cool the saturated solution to room temperature, and then further cool in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold deionized water to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.
Recrystallization Workflow
A schematic of the recrystallization process for ammonium malonate.
Protocol 2: Impurity Profiling by HPLC
This protocol provides a general methodology for developing an HPLC method for the analysis of organic impurities in ammonium malonate.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column
Mobile Phase Preparation:
-
A gradient elution is often necessary to separate impurities with a wide range of polarities.
-
Mobile Phase A: 0.1% trifluoroacetic acid in water
-
Mobile Phase B: Acetonitrile
Sample Preparation:
-
Accurately weigh and dissolve a known amount of ammonium malonate in the mobile phase A to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 210 nm
-
Gradient Program:
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
Data Analysis:
-
Identify and quantify impurities by comparing their retention times and peak areas with those of known reference standards.
-
For unknown impurities, further investigation using LC-MS may be required for identification.
References
- 1. CN103936588A - Green and clean process for preparing malonate - Google Patents [patents.google.com]
- 2. journals.iucr.org [journals.iucr.org]
- 3. ijprajournal.com [ijprajournal.com]
- 4. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
Validation & Comparative
A Comparative Analysis of Ammonium Malonate and Alternative Catalysts in Knoevenagel Condensation
For Researchers, Scientists, and Drug Development Professionals
The Knoevenagel condensation, a cornerstone of carbon-carbon bond formation, is pivotal in the synthesis of a wide array of fine chemicals, pharmaceuticals, and functional polymers. The choice of catalyst is critical, profoundly influencing reaction efficiency, yield, and environmental impact. This guide provides a comparative analysis of ammonium malonate and other prominent catalysts employed in the Knoevenagel condensation, supported by experimental data and detailed protocols to aid in catalyst selection and methods development.
Catalytic Performance: A Quantitative Comparison
The efficacy of various catalysts in the Knoevenagel condensation of benzaldehyde with active methylene compounds, such as malononitrile, is summarized below. The data highlights key performance indicators including reaction time, yield, and the conditions employed. While specific data for ammonium malonate is limited in comparative literature, the performance of other ammonium salts like ammonium acetate and ammonium bicarbonate provides a valuable benchmark for its expected catalytic activity.
| Catalyst | Aldehyde | Active Methylene Compound | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Ammonium Acetate | Benzaldehyde | Malononitrile | None (Solvent-free) | Room Temp. | 5-7 min (Ultrasonic) | 93.58 | [1] |
| Ammonium Bicarbonate | Syringaldehyde | Malonic Acid | None (Solvent-free) | 90 | 2 h | >97 (Conversion) | [2][3] |
| Piperidine | 2-Methoxybenzaldehyde | Thiobarbituric Acid | Ethanol | Reflux | - | - | [4] |
| Ti-Al-Mg Hydrotalcite | Benzaldehyde | Malononitrile | Ethyl Acetate | 60 | 4 h | 67.1 (Conversion) | [5] |
| Amino-functionalized MOF | Benzaldehyde | Malononitrile | Ethanol | Room Temp. | 5 min | 100 (Conversion) | [6] |
| NiCu@MWCNT | Benzaldehyde | Malononitrile | H₂O/MeOH (1:1) | 25 | 15 min | 92 | [7] |
| Diisopropylethylammonium Acetate (DIPEAc) | Benzaldehyde | Ethyl Cyanoacetate | - | Reflux | - | 91 | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of synthetic procedures. Below are representative experimental protocols for the Knoevenagel condensation using an ammonium salt catalyst and an alternative heterogeneous catalyst.
General Protocol for Knoevenagel Condensation using an Ammonium Salt Catalyst (e.g., Ammonium Acetate)
This protocol is adapted from procedures utilizing ammonium salts under solvent-free conditions.[1]
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde, 0.01 mol)
-
Active methylene compound (e.g., malononitrile, 0.01 mol)
-
Ammonium acetate (catalytic amount, e.g., a pinch)
-
Ethyl acetate and n-hexane for recrystallization
Procedure:
-
In a 50 mL beaker, combine the aromatic aldehyde (0.01 mol) and the active methylene compound (0.01 mol).
-
Add a catalytic amount of ammonium acetate to the mixture.
-
Stir the reaction mixture vigorously with a glass rod at room temperature. For enhanced reaction rates, the mixture can be subjected to ultrasonication for 5-7 minutes.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, weigh the crude product to determine the initial yield.
-
Recrystallize the crude product using a suitable solvent system, such as n-hexane and ethyl acetate, to obtain the purified product.
-
Filter the crystals, dry them, and determine the melting point and final yield.
Protocol for Knoevenagel Condensation using an Amino-Functionalized Metal-Organic Framework (MOF)
This protocol is based on the use of a highly efficient, reusable heterogeneous catalyst.[6]
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde, 1 mmol)
-
Active methylene compound (e.g., malononitrile, 1 mmol, 66 mg)
-
Amino-functionalized MOF catalyst (10 mg)
-
Ethanol (10 mL)
Procedure:
-
To a 25 mL round-bottomed flask, add 10 mL of ethanol.
-
Add the active methylene compound (1 mmol) to the flask.
-
Introduce the amino-functionalized MOF catalyst (10 mg) and the aromatic aldehyde (1 mmol) to the solution.
-
Stir the reaction mixture at room temperature for the specified time (e.g., 5 minutes).
-
After the reaction is complete, isolate the catalyst by filtration or centrifugation.
-
The filtered solution containing the product can be analyzed by gas chromatography or other suitable analytical techniques to determine the conversion and yield. The product can be isolated by evaporation of the solvent.
Reaction Mechanisms and Workflows
The catalytic pathway of the Knoevenagel condensation varies depending on the nature of the catalyst. The following diagrams illustrate the proposed mechanism for ammonium salt catalysis and a general experimental workflow.
Caption: Proposed mechanism for the Knoevenagel condensation catalyzed by an ammonium salt.
Caption: General experimental workflow for the Knoevenagel condensation.
Concluding Remarks
The selection of a catalyst for the Knoevenagel condensation is a critical decision that impacts reaction outcomes and sustainability. While traditional homogeneous catalysts like piperidine are effective, they present challenges in separation and recycling.[4] Ammonium salts, including ammonium malonate, offer a more environmentally benign alternative, often enabling solvent-free conditions and high yields.[1][2][3] Modern heterogeneous catalysts, such as metal-organic frameworks and functionalized nanomaterials, demonstrate exceptional activity and reusability, pushing the boundaries of green chemistry in this fundamental organic transformation.[6][7] This guide provides the necessary data and protocols to assist researchers in navigating these choices and optimizing their synthetic strategies.
References
- 1. bhu.ac.in [bhu.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. research.tue.nl [research.tue.nl]
- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 5. ias.ac.in [ias.ac.in]
- 6. A facile, rapid procedure for Knoevenagel condensation reaction catalyzed by efficient amino-bifunctional frameworks under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of benzylidenemalononitrile by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
A Comparative Guide to Ammonium Malonate and Diethyl Malonate in Organic Synthesis
For researchers, scientists, and drug development professionals, the choice of reagents is paramount to the success of synthetic endeavors. This guide provides an objective comparison of ammonium malonate and diethyl malonate, two key reagents in organic synthesis, with a focus on their performance, supported by experimental data and detailed protocols.
Introduction: Key Players in Carbon-Carbon Bond Formation
Ammonium malonate and diethyl malonate are both derivatives of malonic acid and serve as important C3 synthons in organic chemistry. Their utility primarily stems from the reactivity of the central methylene group, which is activated by the two flanking carbonyl functionalities. This activation facilitates the formation of carbanions, which are key intermediates in a variety of carbon-carbon bond-forming reactions.
Diethyl malonate is a widely used and commercially available liquid ester. Its application in the malonic ester synthesis for the preparation of substituted carboxylic acids is a cornerstone of introductory and advanced organic chemistry. Furthermore, it is a common substrate in Knoevenagel condensations and the synthesis of various heterocyclic compounds.
Ammonium malonate , a salt of malonic acid, is often generated in situ from malonic acid and an ammonia source, such as ammonium acetate or ammonium carbonate. While not as extensively documented as its diethyl ester counterpart, it offers a valuable alternative, particularly in reactions where the direct use of malonic acid in the presence of an ammonium salt is advantageous, such as in certain heterocyclic syntheses.
This guide will delve into a comparative analysis of these two reagents in two key synthetic transformations: the Knoevenagel condensation for coumarin synthesis and the Guareschi-Thorpe reaction for pyridine synthesis.
Physical and Chemical Properties at a Glance
A fundamental understanding of the physical and chemical properties of each reagent is crucial for experimental design and execution.
| Property | Ammonium Malonate | Diethyl Malonate |
| CAS Number | 56221-41-1[1] | 105-53-3 |
| Molecular Formula | C₃H₁₀N₂O₄ | C₇H₁₂O₄ |
| Molecular Weight | 138.12 g/mol [2] | 160.17 g/mol |
| Appearance | White crystalline solid | Colorless liquid |
| Boiling Point | Decomposes | 199 °C |
| Melting Point | Decomposes | -50 °C |
| Solubility | Soluble in water | Slightly soluble in water, soluble in organic solvents |
| pKa (of methylene protons) | Not readily available | ~13 |
Comparative Performance in Organic Synthesis
The choice between ammonium malonate and diethyl malonate often depends on the specific reaction, desired product, and reaction conditions. Below, we compare their performance in two important classes of reactions.
Knoevenagel Condensation for Coumarin Synthesis
The Knoevenagel condensation is a powerful tool for the synthesis of coumarins, a class of compounds with diverse biological activities. The reaction involves the condensation of a salicylaldehyde derivative with an active methylene compound.
General Reaction Scheme:
References
A Comparative Guide to Analytical Techniques for the Characterization of Ammonium Malonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical techniques suitable for the characterization of ammonium malonate. The selection of an appropriate analytical method is critical for determining the identity, purity, structure, and quantity of this compound in various matrices. This document outlines the principles of several key techniques, presents comparative data in a tabular format, and provides generalized experimental protocols.
Introduction to Ammonium Malonate
Ammonium malonate, with the chemical formula C₃H₁₀N₂O₄, is the ammonium salt of malonic acid.[1] It is essential to employ a multi-technique approach for its comprehensive characterization, as each method provides unique insights into its chemical and physical properties. The primary analytical challenges involve the simultaneous characterization of both the malonate and the ammonium ions.
Comparison of Analytical Techniques
The following table summarizes the key analytical techniques applicable to the characterization of ammonium malonate, comparing their principles, applications, and performance.
| Technique | Principle | Primary Application for Ammonium Malonate | Strengths | Limitations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Structural elucidation, identification, and quantification. | Provides detailed structural information about the carbon and proton environments. Non-destructive. | Lower sensitivity compared to mass spectrometry. |
| Raman Spectroscopy | Measures the inelastic scattering of monochromatic light. | Identification of functional groups and molecular structure. | Non-destructive, requires minimal sample preparation, and is insensitive to aqueous media. | Fluorescence interference can be an issue. |
| Single-Crystal X-ray Diffraction (XRD) | Determines the atomic and molecular structure of a crystal from the scattering pattern of an X-ray beam. | Definitive determination of the three-dimensional crystal structure. | Provides precise bond lengths and angles. | Requires a single, high-quality crystal. |
| Ion Chromatography (IC) | Separates ions based on their affinity to an ion-exchange resin. | Quantification of ammonium and malonate ions. | High sensitivity and selectivity for ionic species. Can determine multiple ions in a single run.[2] | Requires sample to be in solution. |
| Thermal Analysis (e.g., TGA, DSC) | Measures changes in physical and chemical properties as a function of temperature. | Assessment of thermal stability and decomposition profile. | Provides information on melting point, decomposition temperatures, and mass loss. | Does not provide structural information on decomposition products without coupling to other techniques (e.g., MS). |
| Spectrophotometric Methods (Colorimetry) | Measures the absorption of light by a colored compound in solution. | Quantification of the ammonium ion. | Simple, cost-effective, and widely available. | Can be subject to interference from other species in the sample matrix. Requires derivatization. |
Experimental Protocols
NMR Spectroscopy
Objective: To obtain structural information about the malonate backbone and confirm the presence of the ammonium ion.
Methodology:
-
Sample Preparation: Dissolve a known quantity of ammonium malonate in a suitable deuterated solvent, such as Deuterium Oxide (D₂O).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz).
-
Data Acquisition:
-
¹H NMR: Acquire the proton NMR spectrum to identify signals corresponding to the methylene protons of the malonate and potentially the ammonium protons (which may exchange with the solvent). For a related compound, ammonium 2-aminomalonate, the ¹H NMR spectrum in D₂O shows distinct signals for the protons.[3]
-
¹³C NMR: Acquire the carbon-13 NMR spectrum to identify signals for the carboxyl and methylene carbons of the malonate. In ammonium 2-aminomalonate, the carboxyl carbon appears around 170.1 ppm and the C2 carbon at 59.1 ppm.[3]
-
¹⁴N NMR: This can be used to observe the nitrogen of the ammonium ion. For ammonium 2-aminomalonate, the ammonium cation shows a signal at -340.6 ppm.[3][4]
-
Raman Spectroscopy
Objective: To identify characteristic vibrational modes of the malonate and ammonium ions.
Methodology:
-
Sample Preparation: Place a small amount of the solid ammonium malonate sample onto a suitable substrate (e.g., a microscope slide).
-
Instrumentation: Use a Raman spectrometer equipped with a laser excitation source (e.g., 1064 nm Nd:YAG laser).[4]
-
Data Acquisition: Acquire the Raman spectrum over a relevant spectral range. For a similar compound, ammonium 2-aminomalonate, characteristic peaks include N-H stretching vibrations (around 3032 and 2809 cm⁻¹), C-H stretching (around 2977 cm⁻¹), and C=O stretching (around 1684 cm⁻¹).[3][4]
Ion Chromatography
Objective: To separate and quantify the ammonium and malonate ions.
Methodology:
-
Sample Preparation: Accurately weigh the ammonium malonate sample and dissolve it in deionized water to a known volume. Further dilution may be necessary to fall within the instrument's linear range.
-
Instrumentation: Use an ion chromatograph with a cation-exchange column for ammonium analysis and an anion-exchange column for malonate analysis, both equipped with a conductivity detector.
-
Data Acquisition:
-
Inject a known volume of the sample solution into the IC system.
-
Elute the ions using an appropriate mobile phase (e.g., a dilute acid for cations or a carbonate/bicarbonate buffer for anions).
-
Identify and quantify the ammonium and malonate peaks by comparing their retention times and peak areas to those of known standards. Ion chromatography can effectively determine ammonium in a single run.[2]
-
Visualizations
Experimental Workflow for Characterization
The following diagram illustrates a typical workflow for the comprehensive characterization of an ammonium malonate sample.
References
A Comparative Guide to Purity Validation of Ammonium Malonate: Titration vs. Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
Ensuring the purity of raw materials is a cornerstone of robust scientific research and pharmaceutical development. For a compound like ammonium malonate, a versatile building block in organic synthesis, accurate purity determination is critical. This guide provides an objective comparison of the traditional titration method for purity validation against modern chromatographic and spectrophotometric techniques. We present supporting experimental data, detailed methodologies, and visual workflows to aid in selecting the most appropriate method for your laboratory's needs.
Method Comparison: A Data-Driven Overview
The choice of an analytical method for purity determination hinges on a balance of factors including accuracy, precision, sensitivity, and sample throughput. Below is a summary of the key performance characteristics of titration, High-Performance Liquid Chromatography (HPLC), Ion Chromatography (IC), and Spectrophotometry for the analysis of ammonium malonate.
| Feature | Titration | High-Performance Liquid Chromatography (HPLC) | Ion Chromatography (IC) | Spectrophotometry (Colorimetric) |
| Principle | Neutralization reaction of acidic and basic functional groups. | Separation based on polarity and affinity for a stationary phase. | Separation of ions based on their charge and interaction with an ion-exchange resin. | Colorimetric reaction of the ammonium ion. |
| Primary Measurement | Volume of titrant | Peak area of the analyte | Peak area of the analyte | Absorbance of a colored product |
| Specificity | Moderate; can be influenced by other acidic or basic impurities. | High; can separate malonate and ammonium from impurities. | High; specific for ionic species. | Moderate to High; specific to the ammonium ion, but the malonate ion is not determined. |
| Accuracy | Good (typically >99%)[1] | Excellent (recoveries of 94.4–114.1% reported for dicarboxylic acids)[2] | Excellent (recoveries of 80–120% reported for ammonium)[3] | Good[[“]][5] |
| Precision (%RSD) | Excellent (<1%)[1] | Excellent (<2%)[1] | Excellent (<2%)[6] | Good (<2%)[5] |
| Linearity (r²) | Applicable over a defined concentration range[1] | Excellent (>0.999)[2][7] | Excellent (>0.999)[6] | Excellent (>0.994)[[“]][5] |
| Throughput | Low to Medium | High | High | High |
| Instrumentation Cost | Low | High | High | Low to Medium |
| Typical Application | Purity assay of bulk material. | Purity and impurity profiling. | Quantification of ammonium and malonate ions. | Quantification of the ammonium component. |
Experimental Protocols
Purity Validation by Two-Step Potentiometric Titration
This method determines the purity of ammonium malonate by sequentially titrating the ammonium and malonate ions with standardized solutions of a strong acid and a strong base.
Experimental Workflow:
Caption: Workflow for the two-step potentiometric titration of ammonium malonate.
Detailed Methodology:
-
Standardization of Titrants:
-
Prepare and standardize a 0.1 M hydrochloric acid (HCl) solution against a primary standard like tris(hydroxymethyl)aminomethane (TRIS).
-
Prepare and standardize a 0.1 M sodium hydroxide (NaOH) solution against a primary standard like potassium hydrogen phthalate (KHP).
-
-
Sample Preparation:
-
Accurately weigh approximately 0.5 g of the ammonium malonate sample.
-
Dissolve the sample in 100 mL of deionized water in a clean beaker.
-
-
Titration Procedure:
-
Immerse a calibrated pH electrode connected to a pH meter into the sample solution.
-
Step 1 (Ammonium Titration): Titrate the solution with the standardized 0.1 M HCl. Record the pH values after each addition of the titrant. The first equivalence point, corresponding to the neutralization of the malonate ion to malonic acid, will be observed.
-
Step 2 (Malonate Titration): After the first equivalence point, titrate the same solution with the standardized 0.1 M NaOH. Continue to record the pH values. The second equivalence point, corresponding to the neutralization of the ammonium ion, will be observed.
-
-
Calculation of Purity:
-
Determine the precise volume of HCl and NaOH consumed at their respective equivalence points from the titration curve (e.g., using the first or second derivative method).
-
Calculate the percentage purity of ammonium malonate based on the stoichiometry of the reactions.
-
Alternative Method: Ion Chromatography (IC)
Ion chromatography is a powerful technique for the simultaneous determination of the ammonium and malonate ions, offering high specificity and sensitivity.
Experimental Workflow:
Caption: Workflow for the purity analysis of ammonium malonate by Ion Chromatography.
Detailed Methodology:
-
Instrumentation:
-
An ion chromatograph equipped with a gradient pump, a conductivity detector, and appropriate cation and anion exchange columns.
-
-
Reagents and Standards:
-
Prepare a suitable eluent, for example, a methanesulfonic acid solution for cation analysis and a carbonate/bicarbonate solution for anion analysis.
-
Prepare a stock solution of high-purity ammonium malonate and a series of calibration standards by serial dilution.
-
-
Sample Preparation:
-
Accurately weigh a sample of ammonium malonate and dissolve it in deionized water to a known concentration that falls within the calibration range.
-
-
Chromatographic Conditions:
-
Set the appropriate flow rate and column temperature.
-
Inject the calibration standards and the sample solution into the IC system.
-
-
Data Analysis:
-
Integrate the peak areas for the ammonium and malonate ions.
-
Construct calibration curves by plotting the peak area against the concentration for each ion.
-
Determine the concentration of ammonium and malonate in the sample from the calibration curves and calculate the overall purity. This method is useful for separating and identifying other cations as well, such as Li+, Na+, K+, Mg2+, and Ca2+ ions.
-
Conclusion
The choice between titration and alternative methods for the purity validation of ammonium malonate depends on the specific requirements of the analysis.
-
Titration is a cost-effective and accurate method suitable for the routine quality control of bulk material where the impurity profile is well-characterized. Its main limitation is the potential for interference from other acidic or basic impurities.
-
HPLC and Ion Chromatography offer superior specificity and are ideal for purity and impurity profiling, especially in a research and development setting where a comprehensive understanding of the sample composition is required. While the initial instrument cost is higher, these methods provide more detailed information and higher throughput.
-
Spectrophotometry provides a simple and rapid means of quantifying the ammonium content but does not provide information on the malonate component or other impurities.
For drug development professionals, where a thorough understanding of impurities is paramount, chromatographic methods are generally preferred. For routine quality control in a production environment, a well-validated titration method can be a reliable and economical choice.
References
A Comparative Guide to the Efficacy of Malonic Acid Salts and Esters in Catalysis
Malonic acid and its derivatives, particularly its diethyl and dimethyl esters, are cornerstone reagents in organic synthesis, prized for the reactivity of their central methylene group. When deprotonated, these compounds form stabilized carbanions (enolates) that serve as potent nucleophiles in a variety of carbon-carbon bond-forming reactions. While the malonate moiety itself is often the reactant, the choice of its counter-ion (forming a salt in situ) or the specific ester group can significantly influence the efficacy, selectivity, and outcome of catalytic processes. This guide provides a comparative analysis of the performance of different malonic acid derivatives in key catalytic reactions, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Data Presentation: Performance in Catalytic Reactions
The catalytic efficacy of malonic acid derivatives is most evident in reactions such as the Knoevenagel condensation, Michael addition, and various alkylation and arylation reactions. The following tables summarize quantitative data from several studies, showcasing how reaction conditions and the specific malonate compound affect performance.
Table 1: Efficacy in Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of an active methylene compound with an aldehyde or ketone, catalyzed by a weak base. The choice of base, which determines the malonate salt formed in the reaction mixture, is critical.
| Malonic Derivative | Aldehyde/Ketone | Catalyst/Base | Solvent | Temp. (°C) | Time (h) | Yield/Conversion | Reference |
| Diethyl Malonate | Benzaldehyde | Piperidine/Benzoic Acid | Benzene | 130–140 | 11–18 | 89–91% Yield | [1] |
| Malonic Acid | Benzaldehyde | Hydrobenzamide | - | RT | - | Full Conversion | [2] |
| Malonic Acid | Benzaldehyde | Triethylamine (TEA) | Toluene | Reflux | - | ~90% Yield | [3] |
| Malonic Acid | Pyrazole-3-carbaldehyde | Glycine (20 mol%) | DMSO | RT | - | >95% Yield | [4] |
| Malonic Acid | Aromatic Aldehydes | --INVALID-LINK--. | Solvent-free | RT | Short | 91–98% Yield | [2] |
Table 2: Efficacy in Alkylation and Arylation Reactions
In these reactions, a malonate enolate attacks an alkyl or aryl halide. The choice of base and, in some cases, a phase-transfer catalyst (PTC) is crucial for high yields.
| Malonic Derivative | Electrophile | Catalyst/Base | Solvent | Temp. (°C) | Time (h) | Yield/Enantiomeric Excess (ee) | Reference |
| Diethyl Malonate | Aryl Halides | CuO Nanoparticles | DMSO | - | - | "Good to excellent" | - |
| 2,2-Diphenylethyl tert-butyl α-methylmalonate | Benzyl Bromide | (S,S)-Trifluorophenyl-NAS Bromide (PTC) / 50% KOH | Toluene | -40 | 30 | 99% Yield, 98% ee | [5][6] |
| 2-Methylbenzyl tert-butyl α-methylmalonate | Benzyl Bromide | (S,S)-Trifluorophenyl-NAS Bromide (PTC) / 50% KOH | Toluene | -40 | 24 | 99% Yield, 91% ee | [7] |
Table 3: Efficacy in Michael Addition Reactions
The Michael addition involves the 1,4-conjugate addition of a malonate enolate to an α,β-unsaturated carbonyl compound.
| Malonic Derivative | Michael Acceptor | Catalyst/Base | Solvent | Temp. (°C) | Time (h) | Yield/Enantiomeric Excess (ee) | Reference |
| Diethyl Malonate | Chalcone | Sparteine:NiCl2 (10 mol%) | Toluene | 25 | 12 | 90% Yield, 86% ee | |
| Diethyl Malonate | β-Naphthyl-cinnamone | (R,R)-DPEN (20 mol%) / o-phthalic acid | EtOH | RT | 168 | 99% Yield, 92% ee | [8] |
| Dimethyl Malonate | β-Naphthyl-cinnamone | (R,R)-DPEN (20 mol%) / o-phthalic acid | EtOH | RT | 168 | 91% Yield, 93% ee | [8] |
| Diisopropyl Malonate | β-Naphthyl-cinnamone | (R,R)-DPEN (20 mol%) / o-phthalic acid | EtOH | RT | 168 | 61% Yield, 65% ee | [8] |
Experimental Protocols
Detailed methodologies are essential for reproducing and building upon published research. Below are protocols for two key reactions involving malonic acid derivatives.
Knoevenagel Condensation of Benzaldehyde with Diethyl Malonate
This protocol is adapted from a procedure known to produce ethyl benzalmalonate in high yields.[1]
Materials:
-
Diethyl malonate (101 g, 0.63 mole)
-
Commercial benzaldehyde (containing 2-8% benzoic acid, ~72-76 g to provide 0.66 mole of benzaldehyde)
-
Piperidine (2-7 ml, amount adjusted based on benzoic acid content)
-
Benzene (300 ml total)
-
1 N Hydrochloric acid
-
Saturated sodium bicarbonate solution
Procedure:
-
A mixture of 101 g (0.63 mole) of diethyl malonate, a quantity of commercial benzaldehyde containing 70 g (0.66 mole) of pure benzaldehyde, the calculated amount of piperidine (slight excess to neutralize the benzoic acid), and 200 ml of benzene is placed in a flask fitted with a reflux condenser and a water trap.
-
The mixture is refluxed vigorously in an oil bath at 130–140°C until no more water (approximately 12–13 ml) is collected in the trap. This typically requires 11–18 hours.
-
After cooling the mixture, 100 ml of benzene is added.
-
The solution is washed sequentially with two 100-ml portions of water, two 100-ml portions of 1 N hydrochloric acid, and finally with 100 ml of a saturated sodium bicarbonate solution.
-
The benzene layer is dried over anhydrous calcium chloride.
-
The benzene is removed by distillation at atmospheric pressure.
-
The residue is distilled under reduced pressure. The fraction boiling at 179–181°/10 mm is collected. The yield is 137–142 g (89–91%).
Enantioselective Phase-Transfer Catalytic (PTC) Alkylation
This protocol describes the highly enantioselective α-alkylation of a malonate ester to create a chiral quaternary carbon center.[5][6]
Materials:
-
1-(tert-Butyl) 3-(2,2-diphenylethyl) 2-methylmalonate (23 mg, 0.065 mmol)
-
(S,S)-3,4,5-trifluorophenyl-NAS bromide (phase-transfer catalyst, 3 mg, 0.0033 mmol)
-
p-Chlorobenzyl bromide (62.1 mg, 0.324 mmol)
-
Toluene (216 μL)
-
50% aqueous KOH solution
Procedure:
-
To a solution of 1-(tert-butyl) 3-(2,2-diphenylethyl) 2-methylmalonate (23 mg, 0.065 mmol) and (S,S)-3,4,5-trifluorophenyl-NAS bromide (3 mg, 0.0033 mmol) in toluene (216 μL) at room temperature, add p-chlorobenzyl bromide (62.1 mg, 0.324 mmol).
-
Cool the reaction mixture to the designated low temperature (e.g., -40°C).
-
Add 5.0 equivalents of 50% aqueous KOH solution and stir the mixture vigorously for the specified reaction time (e.g., 30 hours).
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the mixture with dichloromethane (CH2Cl2).
-
Dry the combined organic layers over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired product.
Visualizations: Mechanisms and Workflows
Diagrams are powerful tools for illustrating complex chemical processes and relationships. The following visualizations were created using the Graphviz DOT language to depict a key reaction mechanism and a standard experimental workflow.
Caption: Mechanism of the Knoevenagel Condensation.
Caption: General Experimental Workflow for Catalysis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Enantioselective phase-transfer catalytic α-alkylation of 2-methylbenzyl tert-butyl malonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enantioselective Michael addition of malonates to α,β-unsaturated ketones catalyzed by 1,2-diphenylethanediamine - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07809B [pubs.rsc.org]
A Comparative Spectroscopic Investigation of Ammonium Malonate
For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of Ammonium Malonate Using NMR and IR Spectroscopy
This guide provides a comprehensive comparison of the spectroscopic characteristics of ammonium malonate and its parent compound, malonic acid. The following sections detail the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data, alongside standardized experimental protocols for data acquisition. This information is crucial for the unambiguous identification and characterization of ammonium malonate in various research and development settings.
Predicted Spectroscopic Data Comparison
The following tables summarize the predicted ¹H NMR, ¹³C NMR, and IR spectral data for ammonium malonate in comparison to malonic acid. These predictions are based on established principles of spectroscopy and data from closely related structures.
Table 1: Predicted ¹H NMR Spectral Data
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Ammonium Malonate | ~7.0 - 7.5 | Singlet | 8H | NH₄⁺ |
| ~3.1 - 3.3 | Singlet | 2H | CH₂ | |
| Malonic Acid | ~11.0 - 12.0 | Singlet | 2H | COOH |
| ~3.4 - 3.6 | Singlet | 2H | CH₂ |
Table 2: Predicted ¹³C NMR Spectral Data
| Compound | Chemical Shift (δ, ppm) | Assignment |
| Ammonium Malonate | ~170 - 175 | C=O |
| ~40 - 45 | CH₂ | |
| Malonic Acid | ~170 - 175 | C=O |
| ~40 - 45 | CH₂ |
Table 3: Predicted IR Spectral Data
| Compound | Frequency (cm⁻¹) | Assignment |
| Ammonium Malonate | ~3300 - 3000 | N-H stretching (NH₄⁺) |
| ~1600 - 1550 | Asymmetric COO⁻ stretching | |
| ~1450 - 1400 | N-H bending (NH₄⁺) | |
| ~1400 - 1350 | Symmetric COO⁻ stretching | |
| Malonic Acid | ~3300 - 2500 | O-H stretching (broad) |
| ~1710 | C=O stretching | |
| ~1420 | C-O-H bending | |
| ~1280 | C-O stretching |
Experimental Protocols
Detailed methodologies for acquiring the NMR and IR spectra are provided below. These protocols are designed to yield high-quality, reproducible data for comparative analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Weigh approximately 10-20 mg of the sample (ammonium malonate or malonic acid) and dissolve it in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Ensure complete dissolution by vortexing or gentle sonication.
-
Transfer the solution to a 5 mm NMR tube.
2. ¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
Solvent: D₂O.
-
Temperature: 298 K.
-
Pulse Sequence: Standard single-pulse sequence.
-
Acquisition Parameters:
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-64 (adjust for desired signal-to-noise ratio).
-
Relaxation Delay: 1-5 seconds.
-
-
Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale to the residual solvent peak (D₂O at ~4.79 ppm).
-
Integrate the signals.
-
3. ¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher corresponding ¹³C frequency.
-
Solvent: D₂O.
-
Temperature: 298 K.
-
Pulse Sequence: Proton-decoupled single-pulse sequence.
-
Acquisition Parameters:
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).
-
Relaxation Delay: 2-5 seconds.
-
-
Processing:
-
Apply a Fourier transform to the FID.
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale to an internal or external standard.
-
Infrared (IR) Spectroscopy
1. Sample Preparation:
-
Solid Sample (KBr Pellet):
-
Thoroughly grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) in an agate mortar.
-
Press the mixture into a transparent pellet using a hydraulic press.
-
-
Solid Sample (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure.
-
2. IR Spectrum Acquisition:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Mode: Transmittance (for KBr pellet) or Absorbance (for ATR).
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: Collect a background spectrum of the empty sample compartment (for KBr) or the clean ATR crystal.
-
Processing:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum.
-
Label the significant absorption bands.
-
Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic analysis and comparison of ammonium malonate.
A Comparative Guide to Ammonium Salts in Solvent-Free Organic Synthesis
In the ever-evolving landscape of green chemistry, the quest for efficient, environmentally benign catalytic systems for solvent-free reactions is paramount. This guide provides a comprehensive comparison of the performance of various ammonium salts as catalysts in solvent-free reaction conditions, with a particular focus on their application in Knoevenagel condensation reactions. While specific data on ammonium malonate is limited in publicly available research, this guide will draw comparisons from closely related ammonium salts and other alternative catalysts, offering valuable insights for researchers, scientists, and professionals in drug development.
Performance of Ammonium Salts in Solvent-Free Knoevenagel Condensation
The Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction, is often carried out under solvent-free conditions to minimize environmental impact. Ammonium salts have emerged as effective and greener alternatives to traditional catalysts like pyridine and piperidine.
Table 1: Comparison of Catalysts in the Solvent-Free Knoevenagel Condensation of Benzaldehydes with Active Methylene Compounds
| Catalyst | Aldehyde | Active Methylene Compound | Temp. (°C) | Time | Yield (%) | Reference |
| Ammonium Bicarbonate | Syringaldehyde | Malonic Acid | 80 | 2 h | 95 | [1][2][3] |
| 4-Nitrobenzaldehyde | Malonic Acid | 80 | 1 h | 98 | [1][2][3] | |
| Benzaldehyde | Malonic Acid | 80 | 2 h | 92 | [1][2][3] | |
| Ammonium Acetate | Aromatic Ketones | Malononitrile | MW | 2-5 min | 85-95 | [4] |
| 4-Hydroxycoumarin, Aldehydes | Malononitrile | Neat | 1-2 h | 90-96 | [5] | |
| Ionic Liquid * | Aromatic Aldehydes | Malononitrile | RT | 5-15 min | 90-98 | [6] |
| Silica Gel | Aromatic Ketones | Malononitrile | MW | 5-10 min | 70-85 | [4] |
| No Catalyst | Aromatic Aldehydes | Malononitrile | MW/Heat | 10-30 min | High | [4] |
*1-((4-chlorophenyl) amino)-1-oxopropan-2-aminium perchlorate
From the data, it is evident that ammonium salts, particularly ammonium bicarbonate, are highly effective catalysts for the solvent-free Knoevenagel condensation, affording excellent yields in relatively short reaction times.[1][2][3] Ammonium acetate also demonstrates high catalytic activity, especially under microwave irradiation.[4]
Experimental Protocols
General Procedure for Solvent-Free Knoevenagel Condensation using Ammonium Bicarbonate:
A mixture of the aldehyde (1.0 eq), malonic acid (1.2 eq), and ammonium bicarbonate (0.1 eq) is placed in a round-bottom flask. The flask is then heated in an oil bath at 80°C with stirring for the specified time (typically 1-2 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature. The solid product is then typically purified by recrystallization from a suitable solvent such as ethanol/water.[1][2][3]
General Procedure for Solvent-Free Knoevenagel Condensation using Ammonium Acetate under Microwave Irradiation:
An aromatic ketone (1.0 mmol), malononitrile (1.2 mmol), and ammonium acetate (0.2 mmol) are mixed in a vessel. The mixture is then irradiated in a microwave oven at a power of 300 W for 2-5 minutes. After completion of the reaction (monitored by TLC), the mixture is cooled, and the product is purified, often by recrystallization.[4]
Visualizing the Workflow and Comparisons
To better illustrate the experimental process and the comparative performance of different catalysts, the following diagrams are provided.
Caption: General workflow for a solvent-free Knoevenagel condensation.
Caption: Comparison of catalyst efficiency in solvent-free reactions.
Discussion and Alternatives
Ammonium salts like ammonium bicarbonate and ammonium acetate have proven to be excellent catalysts for solvent-free Knoevenagel condensations, offering high yields and cleaner reaction profiles compared to traditional methods.[1][2][3][4][5] Their low cost, low toxicity, and ease of handling make them attractive for sustainable chemical synthesis.
Other alternatives to ammonium salts in solvent-free reactions include:
-
Ionic Liquids: These can act as both catalyst and reaction medium, often leading to very fast reactions at room temperature with high yields.[6] However, their cost and potential environmental impact require careful consideration.
-
Solid Supports: Catalysts like silica gel can be used, particularly in microwave-assisted reactions, though they may result in slightly lower yields compared to ammonium salts.[4]
-
Catalyst-Free Conditions: In some cases, particularly with microwave irradiation, the Knoevenagel condensation can proceed efficiently without any added catalyst, representing the greenest approach.[4]
While direct experimental data for ammonium malonate remains elusive in the reviewed literature, its structural similarity to ammonium acetate and the successful use of other ammonium carboxylates suggest it could be a viable and interesting candidate for future investigation in solvent-free catalytic systems. The malonate anion could potentially play a dual role as both a basic catalyst and a reactant source in specific transformations.
Conclusion
Ammonium salts, in particular ammonium bicarbonate and ammonium acetate, are highly effective, environmentally friendly, and economical catalysts for solvent-free organic reactions such as the Knoevenagel condensation. They offer significant advantages over traditional catalytic systems and represent a key tool in the development of sustainable chemical processes. Further research into other ammonium salts, including ammonium malonate, is warranted to expand the scope and utility of these green catalysts.
References
Assessing the Environmental Impact of Ammonium Malonate as a Catalyst: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The growing emphasis on green chemistry has spurred the evaluation of traditional and novel catalysts for their environmental footprint. This guide provides a comparative assessment of ammonium malonate as a catalyst, primarily in the context of Knoevenagel condensations and Hantzsch pyridine syntheses, benchmarked against other commonly used catalytic systems. The analysis focuses on key green chemistry metrics, experimental protocols, and the overall lifecycle considerations to offer a comprehensive view of its environmental performance.
Comparative Analysis of Catalytic Performance
The efficacy of a catalyst is a critical factor in its environmental impact. Higher efficiency can lead to reduced energy consumption, lower catalyst loading, and minimized side product formation. The following tables summarize the performance of ammonium malonate in comparison to other catalysts in key organic reactions.
Table 1: Comparison of Catalysts in the Knoevenagel Condensation
| Catalyst | Reaction Conditions | Yield (%) | Reaction Time | Green Chemistry Metrics | Source(s) |
| Ammonium Malonate | Data not available in sufficient detail for direct comparison. | - | - | - | - |
| Ammonium Acetate | Solvent-free, microwave irradiation | High | Short | Favorable E-factor | [1] |
| Ammonium Bicarbonate | Solvent-free, 60°C | >95% | 1-2 hours | Low E-factor (0.3 reported in a similar system) | [2] |
| Piperidine | Reflux in various solvents | Variable | Variable | Higher environmental impact due to solvent use and catalyst toxicity | [2] |
| Solid-Base Catalysts (e.g., CaO-MgO) | Water, room temperature | High | Variable | Good E-factor, catalyst recyclability | [3] |
Table 2: Comparison of Catalysts in the Hantzsch Pyridine Synthesis
| Catalyst | Reaction Conditions | Yield (%) | Reaction Time | Green Chemistry Metrics | Source(s) |
| Ammonium Malonate | Data not available in sufficient detail for direct comparison. | - | - | - | - |
| Ammonium Acetate | "On-water", 70°C, catalyst-free | Good to excellent | 1-2 hours | Green solvent (water), avoids toxic catalysts | [4] |
| Ammonium Persulfate | Acetonitrile, reflux | High | ~3 hours | Use of organic solvent | [5] |
| γ-Al2O3 Nanoparticles | Solvent-free, 90°C | High | Short | Reusable catalyst, solvent-free | [6] |
| Ceric Ammonium Nitrate (CAN) | Solvent-free, room temperature | High | Variable | Avoids heating | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication of results and the validation of claims. Below are representative experimental protocols for the Knoevenagel condensation and Hantzsch synthesis using ammonium salt catalysts.
Knoevenagel Condensation (General Protocol with an Ammonium Salt)
A mixture of an aromatic aldehyde (1 mmol), an active methylene compound (e.g., malononitrile, 1.2 mmol), and an ammonium salt catalyst (e.g., ammonium bicarbonate, 10 mol%) is stirred in a reaction vessel.[8] For a solvent-free reaction, the mixture is heated to a specified temperature (e.g., 60°C) for a designated time (e.g., 1-2 hours).[2] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the product is typically purified by recrystallization from a suitable solvent like ethanol.
Hantzsch Pyridine Synthesis (General Protocol with Ammonium Acetate)
In a round-bottom flask, a mixture of an aldehyde (1 mmol), a β-ketoester (e.g., ethyl acetoacetate, 2 mmol), and ammonium acetate (1.3 mmol) is vigorously stirred in water (2 mL).[4] The reaction mixture is heated to 70°C until the reaction is complete, as monitored by TLC.[4] After completion, a few drops of ethanol are added to facilitate the granulation of the product, followed by the addition of crushed ice. The solid product is then collected by filtration, washed with water, and can be further purified by crystallization from aqueous ethanol if necessary.[4]
Green Chemistry Metrics: A Deeper Dive
To quantitatively assess the environmental performance of a chemical process, several metrics have been developed.[9][10]
-
Atom Economy: This metric, developed by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the desired product. A higher atom economy signifies a greener process with less waste generation.
-
E-Factor (Environmental Factor): Introduced by Roger Sheldon, the E-factor is the ratio of the mass of waste produced to the mass of the desired product. A lower E-factor is indicative of a more environmentally friendly process. Recent studies on Knoevenagel condensations using ammonium bicarbonate have reported exceptionally low E-factors, around 0.3.[2]
-
Reaction Mass Efficiency (RME): RME is the percentage of the mass of the final product relative to the total mass of all reactants used. It provides a direct measure of the mass efficiency of a reaction.
While specific data for ammonium malonate is scarce, the use of other ammonium salts in solvent-free conditions for these reactions generally leads to favorable green chemistry metrics due to high atom economy and the reduction or elimination of solvent waste.[2]
Lifecycle and Environmental Considerations of Ammonium Malonate
A holistic environmental assessment requires an analysis of the entire lifecycle of the catalyst, from its synthesis to its disposal.
Synthesis of Ammonium Malonate
Ammonium malonate is typically synthesized through a straightforward acid-base reaction between malonic acid and ammonium hydroxide.[11] Malonic acid itself can be produced from various methods, including from chloroacetic acid or the fermentation of biomass. The environmental impact of malonic acid production is a key factor in the overall greenness of its ammonium salt.
Toxicity and Disposal
Malonic acid is a naturally occurring substance found in some fruits and vegetables.[12] However, in its concentrated form, it can be an irritant.[13] When heated to decomposition, it can emit acrid smoke and irritating fumes.[13] Information on the specific toxicology of ammonium malonate is limited, but it is expected to have similar properties to its parent compounds. As an organic salt, its biodegradability would be a key factor in its environmental fate. In the context of its use as a catalyst, the relatively low quantities used in reactions and the potential for benign decomposition products (ammonia, carbon dioxide, and water) are advantageous from an environmental perspective.
Signaling Pathways and Experimental Workflows
To visualize the logical flow of assessing the environmental impact of a catalyst, the following diagram illustrates the key steps involved.
Caption: Workflow for assessing the environmental impact of a catalyst.
Logical Relationships in Catalysis Selection
The decision-making process for selecting a green catalyst involves weighing multiple factors. The following diagram illustrates these interconnected considerations.
Caption: Key factors influencing the selection of a green catalyst.
Conclusion
Ammonium malonate, as part of the broader class of ammonium salt catalysts, shows promise as an environmentally benign catalyst for important carbon-carbon bond-forming reactions like the Knoevenagel condensation and Hantzsch pyridine synthesis. The primary advantages lie in the potential for solvent-free reaction conditions, high atom economy, and the generation of benign byproducts. However, a comprehensive environmental assessment is currently hampered by the lack of specific, comparative experimental data for ammonium malonate itself.
Future research should focus on direct comparisons of ammonium malonate with other catalysts under standardized conditions, quantifying green chemistry metrics, and providing a more detailed analysis of its lifecycle, including the environmental impact of malonic acid production. Such data will be invaluable for researchers and professionals in making informed decisions about catalyst selection in the pursuit of greener and more sustainable chemical synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. research.tue.nl [research.tue.nl]
- 3. pubs.acs.org [pubs.acs.org]
- 4. “On-Water” Catalyst-Free Ecofriendly Synthesis of the Hantzsch Dihydropyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iosrjournals.org [iosrjournals.org]
- 6. revroum.lew.ro [revroum.lew.ro]
- 7. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 8. research.tue.nl [research.tue.nl]
- 9. mdpi.com [mdpi.com]
- 10. Green Chemistry Metrics with Special Reference to Green Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Diammonium malonate - Wikipedia [en.wikipedia.org]
- 12. Malonic acid - Wikipedia [en.wikipedia.org]
- 13. Malonic Acid | C3H4O4 | CID 867 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Ammonium Salt Catalysis in Condensation Reactions: Spotlight on Ammonium Malonate
For researchers, scientists, and professionals in drug development, the choice of catalyst is pivotal for optimizing reaction kinetics and product yields. This guide provides a comparative analysis of ammonium malonate as a catalyst, particularly in the context of Knoevenagel and Hantzsch condensation reactions. Due to a scarcity of specific kinetic data for ammonium malonate in publicly available literature, this guide leverages data from analogous ammonium salt catalysts to provide a comprehensive overview and predictive insights.
Introduction to Ammonium Salt Catalysis
Ammonium salts are frequently employed as catalysts in organic synthesis, particularly in condensation reactions that form new carbon-carbon bonds. They are valued for their low cost, stability, and relatively mild reaction conditions. In reactions like the Knoevenagel condensation and the Hantzsch pyridine synthesis, the ammonium salt acts as a source of ammonia or a general acid/base catalyst, facilitating key steps in the reaction mechanism.
The catalytic activity of an ammonium salt is influenced by both the cation and the anion. The ammonium ion can act as a Brønsted acid, while the conjugate base of the acid from which the salt is derived can act as a Brønsted base. This bifunctional nature can be crucial for activating both the electrophilic and nucleophilic partners in the reaction.
Knoevenagel Condensation: A Comparative Perspective
Catalytic Performance Comparison
The following table summarizes the performance of various ammonium salts in the Knoevenagel condensation, providing a basis for estimating the potential efficacy of ammonium malonate.
| Catalyst | Reaction Conditions | Yield (%) | Reaction Time | Reference |
| Ammonium Acetate | Solvent-free, microwave irradiation | High | Short | [2] |
| Ammonium Chloride | Ethanol, moderate temperature | Good to Excellent | Not specified | [3] |
| Ammonium Carbonate | Not specified | Effective | Not specified | [4] |
| Piperidinium Carbamate | Solvent-free, room temperature | up to 98% | Short | [5] |
This table is a qualitative summary as direct quantitative kinetic comparisons are not available in the cited literature.
Based on the available data for other ammonium carboxylates, it is reasonable to hypothesize that ammonium malonate would also serve as an effective catalyst for the Knoevenagel condensation. The malonate anion is a weaker base than the acetate anion, which might influence the rate of the initial deprotonation of the active methylene compound.
Reaction Mechanism
The catalytic cycle of the Knoevenagel condensation using an ammonium salt is believed to proceed through the formation of an iminium intermediate or by a base-catalyzed pathway.
References
A Mechanistic Deep Dive: Ammonium Malonate-Mediated Reactions for a Greener Synthesis
For researchers, scientists, and professionals in drug development, the quest for efficient, selective, and environmentally benign synthetic methodologies is paramount. The Knoevenagel condensation, a cornerstone of carbon-carbon bond formation, has traditionally relied on catalysts like piperidine and pyridine, which raise environmental and safety concerns. This guide provides a comprehensive comparison of ammonium malonate-mediated reactions, highlighting their performance against traditional alternatives and offering detailed mechanistic insights and experimental protocols.
Ammonium salts, particularly in combination with malonic acid, have emerged as a promising green alternative for the Knoevenagel condensation. These reactions often proceed under solvent-free conditions, offering high yields and simplified purification. This guide will delve into the quantitative performance of these systems, their proposed reaction mechanisms, and provide the necessary data for you to evaluate their suitability for your synthetic needs.
Performance Comparison: Ammonium Malonate vs. Alternatives
The efficacy of ammonium malonate-mediated Knoevenagel condensations is best understood through a direct comparison with established catalytic systems. The following tables summarize key performance indicators for the condensation of various benzaldehydes with malonic acid or its derivatives, catalyzed by ammonium bicarbonate (as a proxy for ammonium malonate's active species) and piperidine.
Table 1: Condensation of Syringaldehyde with Malonic Acid [1][2]
| Catalyst | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) |
| Ammonium Bicarbonate | Solvent-free | 90 | 2 | >95 | 92 |
| Piperidine | Ethyl Acetate | 77 | 2 | ~80 | ~75 |
| Piperidine | Solvent-free | 90 | 2 | >95 | 90 |
| None | Solvent-free | 90 | 2 | <10 | <5 |
Table 2: Condensation of Various Benzaldehydes with Malonic Acid using Ammonium Bicarbonate [2]
| Benzaldehyde Derivative | Temperature (°C) | Time (h) | Isolated Yield (%) |
| 4-Hydroxybenzaldehyde | 120 | 2 | 85 |
| 4-Methoxybenzaldehyde | 105 | 2 | 91 |
| Benzaldehyde | 90 | 2 | 88 |
| 4-Nitrobenzaldehyde | 140 | 2 | 75 |
These data clearly demonstrate that ammonium bicarbonate is a highly effective catalyst for the Knoevenagel condensation, often providing superior or comparable yields to the traditionally used piperidine, especially under environmentally friendly solvent-free conditions.[1][2]
Mechanistic Insights: The Role of Ammonia and Iminium Intermediates
The prevailing mechanism for the ammonium salt-catalyzed Knoevenagel condensation involves the in-situ generation of ammonia.[3][4] This ammonia then reacts with the aldehyde to form a highly electrophilic iminium ion. The malonate enolate, formed by deprotonation of malonic acid by a base (ammonia or another malonate molecule), then attacks the iminium ion. Subsequent dehydration leads to the final α,β-unsaturated product.
A proposed catalytic cycle is depicted below:
Caption: Proposed mechanism for the ammonium malonate-mediated Knoevenagel condensation.
Experimental Protocols
Herein, we provide a detailed protocol for a representative green Knoevenagel condensation, adapted from van Schijndel et al. (2017).[1][2]
Solvent-Free Knoevenagel Condensation of Syringaldehyde with Malonic Acid using Ammonium Bicarbonate
-
Materials:
-
Syringaldehyde (1.0 eq)
-
Malonic Acid (1.2 eq)
-
Ammonium Bicarbonate (0.4 eq)
-
Ethyl Acetate (minimal amount for initial mixing)
-
-
Procedure:
-
In a round-bottom flask, combine syringaldehyde, malonic acid, and ammonium bicarbonate.
-
Add a minimal amount of ethyl acetate to form a slurry and ensure homogeneous mixing.
-
Remove the ethyl acetate in vacuo at 40°C to obtain a solvent-free mixture.
-
Heat the solid mixture at 90°C for 2 hours.
-
After cooling, the product can be purified by recrystallization or column chromatography.
-
The following diagram illustrates the general experimental workflow:
Caption: General experimental workflow for a solvent-free Knoevenagel condensation.
Conclusion
The use of ammonium malonate, or more broadly, ammonium salts in conjunction with malonic acid, presents a compelling and sustainable alternative to traditional methods for the Knoevenagel condensation. The high yields, mild and often solvent-free reaction conditions, and the use of an inexpensive and environmentally benign catalyst make this methodology highly attractive for both academic research and industrial applications. The mechanistic understanding of these reactions, proceeding through an in-situ generated ammonia and a highly reactive iminium intermediate, provides a solid foundation for further optimization and application in the synthesis of a wide array of valuable α,β-unsaturated compounds.
References
Safety Operating Guide
Proper Disposal of Malonic Acid, Ammonium Salt: A Procedural Guide
This guide provides essential safety and logistical information for the proper disposal of malonic acid, ammonium salt (also known as ammonium malonate). The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and regulatory compliance. The primary directive is to treat this substance as hazardous waste and utilize a licensed professional disposal service.[1][2][3]
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure you are wearing appropriate Personal Protective Equipment (PPE).
-
Eye Protection : Chemical splash goggles or safety glasses are required.[1][4]
-
Hand Protection : Wear protective gloves. Dispose of contaminated gloves after use in accordance with good laboratory practices.[1][3]
-
Body Protection : A lab coat or complete protective suit is necessary to prevent skin contact.[3]
-
Ventilation : Handle the material in a well-ventilated area or under a chemical fume hood to avoid dust formation and inhalation.[3][5]
In case of a spill, avoid generating dust.[1] Sweep up the material, place it into a suitable, sealed container for disposal, and clean the affected area.[1][5][6] Do not let the product enter drains.[3][5][7]
Disposal Data and Regulatory Considerations
Disposal of chemical waste is governed by local, state, and federal regulations.[1][8] Chemical waste generators must determine if a substance is classified as hazardous waste to ensure complete and accurate classification.[1][4] The information below summarizes general guidelines, but you must consult your institution's Environmental Health and Safety (EHS) office and local regulations for specific requirements.
| Parameter | Guideline | Source |
| Recommended Disposal Method | Contact a licensed professional waste disposal service.[1][3] | Fisher Scientific, CDH Fine Chemical |
| Waste Classification | Must be disposed of as hazardous waste.[8] | Carl ROTH |
| Sewer/Drain Disposal | Generally prohibited.[3][7][8] May be permissible for very dilute solutions (<1%) with prior approval from the relevant safety office and if allowed by local regulations.[9] | Multiple |
| Container Requirements | Use original or suitable, tightly sealed, and properly labeled containers for disposal.[1][7] | Multiple |
| Waste Segregation | Do not mix with other waste streams. Handle uncleaned containers as you would the product itself. | Sigma-Aldrich |
Experimental Protocols for Disposal
On-site treatment or neutralization of chemical waste is not recommended for laboratory personnel. The standard and safest protocol is to collect this compound waste in designated containers and transfer it to a licensed professional disposal service.[1][3] This ensures the waste is managed in compliance with all environmental regulations. Dissolving the material in a combustible solvent for incineration by a licensed facility is a potential disposal route handled by such services.[3]
Disposal Workflow Diagram
The following diagram outlines the decision-making process and procedural steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Step-by-Step Disposal Procedure
-
Characterize the Waste : Identify the waste material as this compound. Treat all unused, surplus, or contaminated material as waste that requires proper disposal.[9]
-
Consult Regulations : Before handling, review your institution's specific chemical hygiene plan and disposal guidelines. Always defer to local, state, and national hazardous waste regulations.[1][2]
-
Wear Appropriate PPE : At a minimum, wear chemical-resistant gloves, safety goggles, and a lab coat.[1][3]
-
Prepare Waste Container :
-
Collect the Waste :
-
Store the Waste Container :
-
Arrange for Final Disposal :
References
- 1. fishersci.com [fishersci.com]
- 2. lobachemie.com [lobachemie.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. westliberty.edu [westliberty.edu]
- 5. brecklandscientific.co.uk [brecklandscientific.co.uk]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. harlanteklad.cn [harlanteklad.cn]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. vumc.org [vumc.org]
Essential Safety and Logistical Information for Handling Malonic Acid, Ammonium Salt
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical guidance for the handling and disposal of malonic acid, ammonium salt. The following procedures are designed to minimize risk and ensure a safe laboratory environment. These recommendations are synthesized from safety data for malonic acid and ammonia, as a specific Safety Data Sheet (SDS) for this compound was not available.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to ensure safety when handling this compound. The following table summarizes the required PPE.
| PPE Category | Item and Specifications |
| Eye and Face Protection | Chemical safety goggles or a full-face shield should be worn to protect against dust particles and potential splashes.[1][2] |
| Skin Protection | - Gloves: Chemical-resistant gloves, such as neoprene or nitrile rubber, are required.[2][3] Always inspect gloves for integrity before use. - Lab Coat: A long-sleeved lab coat or chemical-resistant apron must be worn to protect the skin. - Footwear: Closed-toe shoes are mandatory.[4] |
| Respiratory Protection | In case of inadequate ventilation or the generation of dust, a NIOSH-approved respirator with an appropriate cartridge for dusts and ammonia vapor should be used.[2][5] |
Operational Plan
A systematic approach to handling this compound is critical to maintaining a safe laboratory environment.
Engineering Controls
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[6][7]
-
Eye Wash and Safety Shower: An emergency eye wash station and safety shower must be readily accessible in the immediate vicinity of where the chemical is handled.[8]
Personal Hygiene
-
Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[6][7]
-
Do not eat, drink, or smoke in areas where chemicals are handled or stored.[8]
-
Remove any contaminated clothing immediately and wash it before reuse.[1]
Disposal Plan
Proper disposal of this compound is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization: this compound waste should be considered hazardous.
-
Containerization: Collect waste in a clearly labeled, sealed container that is compatible with the chemical.
-
Disposal Route: Dispose of the chemical waste through a licensed hazardous waste disposal company. Do not dispose of it down the drain or in the regular trash.[9][10]
-
Spill Cleanup: In the event of a spill, wear appropriate PPE, contain the spill, and collect the material using an absorbent, inert material. Place the collected waste in a sealed container for proper disposal.[1]
Safe Handling and Disposal Workflow
Caption: Workflow for Safe Handling and Disposal.
References
- 1. westliberty.edu [westliberty.edu]
- 2. velsafe.com [velsafe.com]
- 3. osha.gov [osha.gov]
- 4. youtube.com [youtube.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. carlroth.com [carlroth.com]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. fishersci.com [fishersci.com]
- 9. shapiroe.com [shapiroe.com]
- 10. m.youtube.com [m.youtube.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
